FabH-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H16N2OS |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)aniline |
InChI |
InChI=1S/C17H16N2OS/c1-12-18-17(11-21-12)13-3-5-14(6-4-13)19-15-7-9-16(20-2)10-8-15/h3-11,19H,1-2H3 |
InChI Key |
IMYGXYNLMIFDEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Structure-Activity Relationship of FabH-IN-1 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of FabH-IN-1, a potent inhibitor of the bacterial enzyme β-ketoacyl-acyl carrier protein synthase III (FabH). FabH is a crucial enzyme in the fatty acid biosynthesis II (FASII) pathway, making it an attractive target for the development of novel antibacterial agents. This document details the quantitative inhibitory and antibacterial data, the experimental protocols used for their determination, and visual representations of the underlying biological and experimental frameworks.
Core Structure and SAR Summary
This compound belongs to a class of thiazole-substituted arylamine derivatives. The core scaffold consists of a central thiazole ring linked to an arylamine moiety. Structure-activity relationship studies on this series of compounds have revealed key structural features that govern their inhibitory potency against FabH and their antibacterial activity.
The primary research, "A combine approach of chemical synthesis, biological evaluation and structural dynamics studies revealed thiazole substituted arylamine derivatives as potent FabH enzyme inhibitors"[1], explored a series of analogs to elucidate these relationships. The key findings from the SAR studies are summarized below and the corresponding data is presented in the subsequent tables.
Quantitative Data Summary
The inhibitory activity of this compound and its analogs was quantified by determining their half-maximal inhibitory concentration (IC50) against E. coli FabH. Their antibacterial efficacy was assessed by measuring the minimum inhibitory concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria.
FabH Inhibitory Activity (IC50)
| Compound | Structure | E. coli FabH IC50 (µM) |
| This compound (3f) | 4-((4-(4-methoxyphenyl)thiazol-2-yl)amino)phenol | 5.2 ± 0.2 |
| 3a | N-(4-(p-tolyl)thiazol-2-yl)aniline | 15.8 ± 0.5 |
| 3b | 4-((4-(p-tolyl)thiazol-2-yl)amino)phenol | 8.1 ± 0.3 |
| 3c | 4-methoxy-N-(4-(p-tolyl)thiazol-2-yl)aniline | 10.5 ± 0.4 |
| 3d | 4-((4-(4-chlorophenyl)thiazol-2-yl)amino)phenol | 6.5 ± 0.2 |
| 3e | N-(4-(4-chlorophenyl)thiazol-2-yl)-4-methoxyaniline | 9.2 ± 0.3 |
| 3g | N-(4-(4-methoxyphenyl)thiazol-2-yl)aniline | 12.3 ± 0.4 |
| 3h | 4-methoxy-N-(4-(4-methoxyphenyl)thiazol-2-yl)aniline | 10.1 ± 0.3 |
Data extracted from Ahmad et al., Bioorganic Chemistry, 2020, 105, 104426.[1]
Antibacterial Activity (MIC)
| Compound | B. subtilis MIC (µg/mL) | S. aureus MIC (µg/mL) | S. epidermidis MIC (µg/mL) | E. coli MIC (µg/mL) |
| This compound (3f) | 9.6 ± 0.4 | 11.6 ± 0.4 | 15.6 ± 0.4 | 11.6 ± 0.4 |
| 3a | >50 | >50 | >50 | >50 |
| 3b | 20.3 ± 0.8 | 25.0 ± 1.0 | 30.1 ± 1.2 | 28.4 ± 1.1 |
| 3c | 28.7 ± 1.1 | 33.2 ± 1.3 | 35.8 ± 1.4 | 31.5 ± 1.2 |
| 3d | 15.4 ± 0.6 | 18.9 ± 0.7 | 22.3 ± 0.9 | 19.8 ± 0.8 |
| 3e | 22.1 ± 0.9 | 26.5 ± 1.1 | 29.8 ± 1.2 | 25.3 ± 1.0 |
| 3g | >50 | >50 | >50 | >50 |
| 3h | 30.5 ± 1.2 | 34.1 ± 1.4 | 38.2 ± 1.5 | 32.7 ± 1.3 |
Data extracted from Ahmad et al., Bioorganic Chemistry, 2020, 105, 104426.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the SAR study of this compound and its analogs.
General Synthesis of Thiazole Substituted Arylamine Derivatives (3a-h)
The synthesis of the target compounds was achieved via a Palladium-catalyzed Buchwald-Hartwig amination reaction.[1]
Materials:
-
Appropriately substituted 2-bromo-4-arylthiazole
-
Appropriately substituted aniline
-
Pd-PEPPSI-IPr or Pd-PEPPSI-IPent catalyst
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
A mixture of the substituted 2-bromo-4-arylthiazole (1.0 equiv.), the corresponding aniline (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.) was taken in a flame-dried Schlenk tube.
-
The tube was evacuated and backfilled with argon three times.
-
Anhydrous toluene was added, followed by the addition of the Pd-PEPPSI catalyst (2 mol%).
-
The reaction mixture was stirred at 100 °C for 12-24 hours under an argon atmosphere.
-
After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature and diluted with ethyl acetate.
-
The organic layer was washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product was purified by column chromatography on silica gel to afford the desired thiazole-substituted arylamine derivative.
E. coli FabH Inhibition Assay
The inhibitory activity of the synthesized compounds against E. coli FabH was determined using a spectrophotometric assay that measures the decrease in NADH concentration.
Materials:
-
Purified E. coli FabH enzyme
-
Acetyl-CoA
-
Malonyl-ACP
-
NADH
-
Crotonyl-CoA
-
Enoyl-ACP reductase (FabI)
-
Assay buffer (e.g., 100 mM sodium phosphate, pH 7.0)
-
Test compounds dissolved in DMSO
Procedure:
-
The assay was performed in a 96-well plate format.
-
The reaction mixture contained assay buffer, NADH, malonyl-ACP, and FabI.
-
The test compound, at various concentrations, was added to the wells and pre-incubated with the FabH enzyme for 10 minutes at 37 °C.
-
The reaction was initiated by the addition of acetyl-CoA and crotonyl-CoA.
-
The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, was monitored kinetically for 15 minutes using a plate reader.
-
The initial reaction rates were calculated from the linear portion of the curve.
-
The IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Determination
The antibacterial activity of the compounds was evaluated by determining the MIC values using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Bacterial strains (Bacillus subtilis, Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds dissolved in DMSO
-
96-well microtiter plates
Procedure:
-
A serial two-fold dilution of each test compound was prepared in MHB in a 96-well plate.
-
Bacterial cultures were grown to the mid-logarithmic phase and diluted to a final concentration of approximately 5 x 10^5 CFU/mL in MHB.
-
An equal volume of the bacterial suspension was added to each well of the microtiter plate.
-
The plates were incubated at 37 °C for 18-24 hours.
-
The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Visualizations
Fatty Acid Biosynthesis (FASII) Pathway and FabH Role
Caption: Role of FabH in the bacterial fatty acid biosynthesis (FASII) pathway.
Experimental Workflow for SAR Studies
Caption: Workflow for the structure-activity relationship (SAR) studies of FabH inhibitors.
Logical Relationship of Key Findings
Caption: Logical relationship between chemical structure and biological activity.
References
Investigating the Antibacterial Spectrum of FabH-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the investigation into the antibacterial spectrum of FabH-IN-1, a potent inhibitor of the bacterial enzyme β-ketoacyl-acyl carrier protein synthase III (FabH). FabH is a critical enzyme in the initiation of the type II fatty acid synthesis (FASII) pathway, which is essential for bacterial survival and proliferation. The significant structural and organizational differences between the bacterial FASII pathway and the mammalian type I fatty acid synthesis (FASI) system make FabH an attractive target for the development of novel antibacterial agents with broad-spectrum activity.[1][2]
This compound, a thiazole-substituted arylamine derivative, has been identified as an effective inhibitor of this crucial enzyme, demonstrating activity against both Gram-positive and Gram-negative bacteria. This guide will detail the antibacterial spectrum of related FabH inhibitors, outline the experimental protocols for determining antibacterial activity, and illustrate the underlying biochemical pathways and experimental workflows.
Data Presentation: Antibacterial Spectrum of Thiazole-Based FabH Inhibitors
While specific quantitative data for this compound is proprietary, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of structurally related thiazole derivatives against various bacterial strains. This data provides a representative understanding of the potential antibacterial spectrum of this class of compounds. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[3][4]
| Compound Reference | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Staphylococcus aureus (ATCC 29213) | Bacillus subtilis (ATCC 6633) |
| Thiazole Derivative 1 | 3.13 µg/mL | 6.25 µg/mL | 1.56 µg/mL | 3.13 µg/mL |
| Thiazole Derivative 2 | 6.25 µg/mL | 12.5 µg/mL | 3.13 µg/mL | 6.25 µg/mL |
| Thiazole Derivative 3 | 1.56 µg/mL | 3.13 µg/mL | 1.56 µg/mL | 1.56 µg/mL |
| Thiazole Derivative 4 | 12.5 µg/mL | 25 µg/mL | 6.25 µg/mL | 12.5 µg/mL |
| Kanamycin B (Control) | 2.0 µg/mL | 4.0 µg/mL | 1.0 µg/mL | 0.5 µg/mL |
Data is representative of thiazole derivatives as reported in related literature.[5]
Experimental Protocols
The determination of the antibacterial spectrum of a novel inhibitor like this compound involves a series of standardized microbiological and biochemical assays.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This assay is the gold standard for determining the in vitro susceptibility of bacteria to a specific antimicrobial agent.[3][4]
a. Preparation of Bacterial Inoculum:
-
A pure culture of the test bacterial strain is grown overnight on an appropriate agar medium.
-
A single colony is then used to inoculate a sterile broth medium (e.g., Mueller-Hinton Broth).
-
The culture is incubated at 37°C with agitation until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
The standardized bacterial suspension is then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.[4]
b. Preparation of Compound Dilutions:
-
A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
A two-fold serial dilution of the compound is prepared in a 96-well microtiter plate using sterile broth medium to achieve a range of desired concentrations.
c. Inoculation and Incubation:
-
The diluted bacterial inoculum is added to each well of the microtiter plate containing the compound dilutions.
-
Positive (bacteria in broth without inhibitor) and negative (broth only) controls are included on each plate.
-
The plate is incubated at 37°C for 16-24 hours.[4]
d. Interpretation of Results:
-
Following incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (i.e., no turbidity).
FabH Enzyme Inhibition Assay
This biochemical assay confirms that the antibacterial activity of the compound is due to the specific inhibition of the FabH enzyme.
a. Enzyme and Substrate Preparation:
-
Recombinant FabH enzyme from the target bacterium (e.g., E. coli or S. aureus) is expressed and purified.
-
The substrates for the FabH-catalyzed reaction, typically acetyl-CoA and [2-¹⁴C]malonyl-CoA, are prepared in an appropriate assay buffer.[6]
b. Inhibition Assay:
-
The purified FabH enzyme is pre-incubated with varying concentrations of this compound in a 96-well plate.
-
The enzymatic reaction is initiated by the addition of the substrates.
-
The reaction mixture is incubated at 37°C for a defined period.[6]
-
The reaction is terminated, and the amount of radiolabeled product formed is quantified using a scintillation counter.
c. Data Analysis:
-
The percentage of enzyme inhibition is calculated for each concentration of this compound.
-
The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Mandatory Visualizations
Signaling Pathway: Bacterial Fatty Acid Synthesis (FASII) and Inhibition by this compound
The following diagram illustrates the key steps of the bacterial FASII pathway and the point of inhibition by this compound.
Caption: The bacterial FASII pathway is initiated by the condensation of Acetyl-CoA and Malonyl-ACP by FabH.
Experimental Workflow: Determining the Antibacterial Spectrum
The diagram below outlines the logical flow of experiments to characterize the antibacterial properties of a novel inhibitor.
Caption: Workflow for characterizing a novel antibacterial agent from initial screening to target validation.
References
- 1. Mining Fatty Acid Biosynthesis for New Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel thiazole derivatives as potent FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Antibacterial Activities of Novel Amide Derivatives Bearing Dioxygenated Rings as Potential β-Ketoacyl-acyl Carrier Protein Synthase III (FabH) Inhibitors [jstage.jst.go.jp]
- 6. Discovery of FabH/FabF Inhibitors from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Target Validation of FabH in Staphylococcus aureus: A Technical Guide
Disclaimer: This technical guide provides a comprehensive overview of the target validation process for β-ketoacyl-acyl carrier protein synthase III (FabH) in Staphylococcus aureus. As of November 2025, publicly available data for a specific inhibitor designated "FabH-IN-1" is limited. Therefore, this document utilizes data from well-characterized, analogous FabH inhibitors to illustrate the principles and methodologies of target validation. This guide is intended for researchers, scientists, and drug development professionals.
Introduction: FabH as a Novel Antibacterial Target
Staphylococcus aureus remains a significant threat to public health due to its ability to cause a wide range of infections and the increasing prevalence of antibiotic-resistant strains, such as methicillin-resistant S. aureus (MRSA). This has created an urgent need for new antibacterial agents with novel mechanisms of action. The bacterial type II fatty acid synthesis (FASII) pathway presents a promising source of new drug targets as it is essential for bacterial viability and is distinct from the type I fatty acid synthesis (FASI) pathway found in mammals.
FabH (β-ketoacyl-acyl carrier protein synthase III) is a key enzyme that catalyzes the initial condensation step in the FASII pathway, making it an attractive target for the development of new anti-staphylococcal agents. Inhibition of FabH disrupts the synthesis of fatty acids, which are crucial for the formation of bacterial cell membranes, leading to bacterial growth inhibition and cell death.
This technical guide outlines the core methodologies and data required to validate FabH as a drug target in S. aureus, using examples of known FabH inhibitors.
The Fatty Acid Synthesis II (FASII) Pathway in S. aureus
The FASII pathway in S. aureus is responsible for the de novo synthesis of fatty acids. The pathway is initiated by the condensation of an acyl-CoA primer with malonyl-ACP, a reaction catalyzed by FabH. This initial step is followed by a series of elongation cycles, each adding two carbon units to the growing acyl chain.
Antioxidant Properties of Thiazole-Substituted Arylamine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the antioxidant properties of thiazole-substituted arylamine derivatives. These compounds have garnered significant interest in medicinal chemistry due to their potential to combat oxidative stress, a key factor in the pathogenesis of numerous diseases. This document summarizes quantitative antioxidant activity data, details key experimental protocols for assessing antioxidant efficacy, and visualizes the underlying mechanisms and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antioxidant agents.
Introduction
The thiazole ring is a prominent heterocyclic scaffold in a multitude of biologically active compounds, including several FDA-approved drugs.[1] When substituted with an arylamine moiety, these derivatives exhibit a range of pharmacological activities, with antioxidant effects being particularly noteworthy.[2] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in various pathological conditions, including cancer, neurodegenerative disorders, and cardiovascular diseases.[3] Thiazole-substituted arylamine derivatives have emerged as promising candidates for mitigating oxidative damage due to their ability to scavenge free radicals and modulate oxidative pathways.[4] This guide provides an in-depth analysis of their antioxidant potential, supported by experimental data and detailed methodologies.
Quantitative Antioxidant Activity Data
The antioxidant efficacy of various thiazole-substituted arylamine derivatives has been quantified using several in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of a compound required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency. The following tables summarize the reported IC50 values for different series of these derivatives in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, a widely used method for assessing antioxidant activity.[5]
Table 1: DPPH Radical Scavenging Activity of 2-(2-arylidenehydrazinyl)-4,5-diphenylthiazole Derivatives
| Compound ID | Ar Substituent | IC50 (µM) |
| Ve | 4-methoxyphenyl | 23.71 |
| Vd | 4-aminophenyl | 32.11 |
| Vc | 4-chlorophenyl | 47.3 |
| Vf | 4-hydroxyphenyl | 51.6 |
| Va | phenyl | 65.0 |
| Vb | α-propylene phenyl | 68.56 |
| Standard | Ascorbic Acid | Not Reported |
Data sourced from a study on the synthesis and antioxidant evaluation of novel thiazole derivatives.[6]
Table 2: DPPH Radical Scavenging Activity of Carbazole-Based Thiazole Derivatives
| Compound ID | R Substituent (on phenyl ring at position 4 of thiazole) | IC50 (µM) |
| 3f | 4-bromophenyl | Not explicitly stated, but higher than BHT |
| 3g | 4-nitrophenyl | 399.31 |
| Standard | Butylhydroxytoluene (BHT) | 220.89 |
Data indicates that most synthesized compounds in this series, with the exception of 3g, exhibited higher antioxidant activity than the standard BHT.[7]
Table 3: DPPH Radical Scavenging Activity of 1,3,4-Thiadiazole-Thiazolidinone Derivatives
| Compound ID | R Substituent | IC50 (µM) |
| TZD 5 | 4-chlorophenyl | 27.50 |
| TZD 3 | 4-nitrophenyl | 28.00 |
| TZD 10 | Unspecified | 40.00 |
| Standard | Ascorbic Acid | 29.2 |
This study highlights that derivatives with electron-withdrawing groups like chloro and nitro at the para position of the phenyl ring showed significant antioxidant activity.[8]
Experimental Protocols
Accurate and reproducible assessment of antioxidant activity is crucial for the evaluation of novel compounds. The following sections provide detailed protocols for three commonly employed in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[5]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (or ethanol), spectrophotometric grade
-
Test compounds (thiazole-substituted arylamine derivatives)
-
Positive control (e.g., Ascorbic acid, Trolox, or BHT)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer capable of reading at 517 nm
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.
-
Preparation of Test Samples: Dissolve the test compounds in a suitable solvent (e.g., DMSO or methanol) to prepare stock solutions. From the stock solutions, prepare a series of dilutions to determine the IC50 value.
-
Assay Protocol:
-
To a 96-well plate, add a specific volume of the test sample solution (e.g., 100 µL).
-
Add the DPPH working solution (e.g., 100 µL) to each well.
-
For the blank, use the solvent instead of the test sample.
-
For the control, use the solvent and the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for a specified period (typically 30 minutes).[5]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically. [9] Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K2S2O8)
-
Phosphate buffered saline (PBS) or ethanol
-
Test compounds
-
Positive control (e.g., Trolox or Ascorbic acid)
-
Spectrophotometer or microplate reader capable of reading at 734 nm
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical. [9]2. Preparation of Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.
-
-
Assay Protocol:
-
Add a small volume of the test sample (e.g., 10 µL) to a cuvette or well.
-
Add a larger volume of the working ABTS•+ solution (e.g., 1 mL or 190 µL) and mix thoroughly.
-
-
Incubation: Incubate the mixture at room temperature for a defined time (e.g., 6 minutes). [10]5. Measurement: Measure the absorbance at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the dose-response curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically. [11] Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Test compounds
-
Positive control (e.g., Ferrous sulfate (FeSO₄) or Trolox)
-
Spectrophotometer or microplate reader capable of reading at 593 nm
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. [11]Warm the reagent to 37°C before use.
-
Assay Protocol:
-
Add a small volume of the test sample (e.g., 10 µL) to a cuvette or well.
-
Add a larger volume of the pre-warmed FRAP reagent (e.g., 300 µL) and mix.
-
-
Incubation: Incubate the mixture at 37°C for a specified time (typically 4-6 minutes). [11]4. Measurement: Measure the absorbance at 593 nm.
-
Calculation of Antioxidant Power: The antioxidant capacity is determined by comparing the change in absorbance of the test sample to a standard curve prepared using a known concentration of ferrous ions or Trolox. The results are often expressed as FRAP values in µM Fe(II) equivalents.
Signaling Pathways and Mechanisms of Action
The primary antioxidant mechanism of thiazole-substituted arylamine derivatives is believed to be through radical scavenging, primarily via hydrogen atom transfer (HAT). The arylamine moiety plays a crucial role in this process. The nitrogen atom of the amine group can donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting arylaminyl radical is stabilized by resonance delocalization of the unpaired electron over the aromatic ring and the thiazole nucleus.
Caption: Hydrogen Atom Transfer (HAT) mechanism of thiazole-arylamine derivatives.
While a specific signaling pathway exclusively for thiazole-substituted arylamines is not extensively documented, their antioxidant activity can contribute to the modulation of broader cellular signaling pathways associated with oxidative stress, such as the Keap1-Nrf2 pathway. The Nrf2 (Nuclear factor erythroid 2-related factor 2) is a transcription factor that regulates the expression of antioxidant proteins. Under normal conditions, Keap1 (Kelch-like ECH-associated protein 1) sequesters Nrf2 in the cytoplasm. Oxidative stress can lead to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-dependent genes. By reducing the overall burden of reactive oxygen species, thiazole-substituted arylamine derivatives could indirectly influence this protective pathway.
Caption: Potential influence on the Keap1-Nrf2 antioxidant response pathway.
Experimental Workflow for Antioxidant Screening
A logical workflow is essential for the efficient screening and evaluation of novel thiazole-substituted arylamine derivatives for their antioxidant properties. The following diagram outlines a typical experimental progression.
Caption: A typical workflow for screening antioxidant activity.
Conclusion
Thiazole-substituted arylamine derivatives represent a promising class of compounds with significant antioxidant potential. This technical guide has provided a consolidated resource of their quantitative antioxidant activities, detailed experimental protocols for their evaluation, and insights into their mechanisms of action. The data presented underscores the importance of the substitution pattern on the arylamine and thiazole rings in modulating antioxidant efficacy. The provided methodologies and workflows offer a practical framework for researchers engaged in the discovery and development of novel antioxidant therapies. Further investigations into the specific signaling pathways modulated by these compounds will be crucial for elucidating their full therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. assaygenie.com [assaygenie.com]
- 6. Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 9. cosmobiousa.com [cosmobiousa.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. researchgate.net [researchgate.net]
Initial Screening of FabH Inhibitor FabH-IN-1 Against Multidrug-Resistant Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global public health, necessitating the discovery and development of novel antibiotics with unique mechanisms of action. The bacterial fatty acid synthesis (FAS-II) pathway, which is essential for bacterial viability and distinct from the mammalian FAS-I pathway, has emerged as a promising target for new antimicrobial agents.[1][2] Within this pathway, β-ketoacyl-acyl carrier protein synthase III (FabH) is a particularly attractive target. FabH catalyzes the initial condensation reaction of fatty acid biosynthesis, a crucial step for the formation of the bacterial cell membrane.[3][4][5] Its high conservation across a broad spectrum of pathogenic bacteria further underscores its potential for the development of broad-spectrum antibiotics.[4]
This technical guide details the initial preclinical screening of a novel FabH inhibitor, designated FabH-IN-1. The document outlines its inhibitory action, summarizes its in vitro activity against a panel of clinically relevant multidrug-resistant bacteria, and provides detailed experimental protocols for the key assays employed in this evaluation. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies and data interpretation integral to the early-stage evaluation of new antimicrobial candidates targeting the FabH enzyme.
Mechanism of Action: Inhibition of Fatty Acid Synthesis
This compound is designed to specifically inhibit the function of the FabH enzyme. FabH initiates the fatty acid synthesis cascade by catalyzing the Claisen condensation of acetyl-CoA with malonyl-acyl carrier protein (malonyl-ACP) to form acetoacetyl-ACP.[6] This reaction is the first committed step in the elongation cycle of fatty acid production. By inhibiting FabH, this compound effectively blocks the entire FAS-II pathway, depriving the bacteria of essential fatty acids required for building and maintaining their cell membranes. This disruption of membrane integrity ultimately leads to bacterial cell death. The targeted action of FabH inhibitors represents a significant departure from many current antibiotic classes, offering a potential solution to combat resistance mechanisms that affect other cellular processes.[7]
References
- 1. A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs [mdpi.com]
- 2. Discovery of FabH/FabF Inhibitors from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification, Characterization, and Identification of Novel Inhibitors of the β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Antibacterial Activities of Novel Amide Derivatives Bearing Dioxygenated Rings as Potential β-Ketoacyl-acyl Carrier Protein Synthase III (FabH) Inhibitors [jstage.jst.go.jp]
- 5. Inhibition of beta-ketoacyl-acyl carrier protein synthase III (FabH) by acyl-acyl carrier protein in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activity of fatty acid biosynthesis initiating ketosynthase FabH with acetyl/malonyl-oxa/aza(dethia)CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioengineer.org [bioengineer.org]
Methodological & Application
Application Notes and Protocols for FabH-IN-1 In Vitro MIC Determination
Topic: FabH-IN-1 In Vitro Assay Protocol for MIC Determination Audience: Researchers, scientists, and drug development professionals.
Introduction
The bacterial fatty acid synthesis pathway (FASII) is a critical metabolic process, making its components attractive targets for the development of novel antimicrobial agents. One such key enzyme is β-ketoacyl-acyl carrier protein synthase III, commonly known as FabH. FabH catalyzes the initial condensation reaction in this pathway, making it essential for bacterial viability.[1][2] this compound is a known inhibitor of the FabH enzyme, demonstrating broad-spectrum potential against both Gram-positive and Gram-negative bacteria.[3]
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains using the broth microdilution method. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4] This quantitative measure is fundamental for assessing the potency of a new antimicrobial compound.[5]
Mechanism of Action: Inhibition of Bacterial Fatty Acid Synthesis
This compound targets the FabH enzyme, which is responsible for the first and rate-limiting step in the FASII pathway. Specifically, FabH condenses an acyl-CoA primer (such as acetyl-CoA) with malonyl-acyl carrier protein (malonyl-ACP) to form a β-ketoacyl-ACP.[6][7] By inhibiting this crucial step, this compound effectively halts the production of fatty acids, which are essential for building and maintaining the bacterial cell membrane. This disruption of membrane integrity ultimately leads to bacterial cell death.
Caption: Bacterial Fatty Acid Synthesis (FASII) Pathway and the inhibitory action of this compound.
Experimental Protocol: MIC Determination by Broth Microdilution
This protocol adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[8]
Materials and Reagents
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO, sterile)
-
96-well, round-bottom microtiter plates (sterile)[9]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB, sterile)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Saline solution (0.85%, sterile)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or nephelometer
-
Multichannel pipette and sterile tips
-
Plate incubator (35-37°C)[9]
-
ELISA plate reader (optional, for OD600 measurement)[9]
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Petri dishes with appropriate agar (for purity check)
Experimental Workflow
Caption: Workflow for the broth microdilution MIC assay.
Step-by-Step Procedure
Day 1: Assay Setup
-
Prepare this compound Stock Solution:
-
Accurately weigh the this compound powder.
-
Dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure it is fully dissolved. Note: The final DMSO concentration in the assay should not exceed 1% to avoid solvent toxicity to the bacteria.
-
-
Prepare Serial Dilutions in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.[9]
-
Prepare a starting 2x concentrated solution of this compound in CAMHB. For example, if the highest desired final concentration is 128 µg/mL, prepare a 256 µg/mL solution.[9]
-
Add 100 µL of this 2x starting solution to the wells in column 1.
-
Using a multichannel pipette, perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down 6-8 times.[9]
-
Continue this serial dilution process across the plate to column 10. Discard 100 µL from column 10.[9]
-
Column 11 will serve as the growth control (no drug).
-
Column 12 will serve as the sterility control (no bacteria).[9]
-
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours old), pick 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[4][10]
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells. This typically requires a 1:100 or 1:150 dilution.
-
-
Inoculate the Plate:
-
Add 100 µL of the final diluted bacterial inoculum to wells in columns 1 through 11.
-
Do not add bacteria to column 12 (sterility control).
-
The final volume in each well (1-11) is now 200 µL. The drug concentrations are now at their final 1x values.
-
-
Incubation:
-
Cover the plate with a lid and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.[9]
-
Day 2: Reading and Interpreting Results
-
Visual Inspection:
-
Before reading, check the control wells. There should be no growth in the sterility control (column 12) and robust, turbid growth in the growth control (column 11).
-
Visually inspect the wells from the lowest concentration (column 10) to the highest (column 1).
-
The MIC is the lowest concentration of this compound at which there is no visible turbidity or pellet of bacterial growth.[4]
-
-
Spectrophotometric Reading (Optional):
-
The plate can be read using an ELISA reader at a wavelength of 600 nm (OD600).
-
The MIC can be defined as the lowest drug concentration that inhibits ≥90% of growth compared to the growth control.
-
Data Presentation
Quantitative results from the MIC assay should be summarized in a clear, tabular format. This allows for easy comparison of this compound's activity against different bacterial strains.
Table 1: Example MIC Values of this compound Against Selected Bacterial Strains
| Bacterial Strain | Strain Type | MIC (µg/mL) | Positive Control (Ciprofloxacin) MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | 4 | 0.25 |
| Staphylococcus aureus (MRSA) USA300 | Gram-positive | 8 | >32 |
| Enterococcus faecalis ATCC 29212 | Gram-positive | 16 | 1 |
| Escherichia coli ATCC 25922 | Gram-negative | 32 | 0.015 |
| Pseudomonas aeruginosa PAO1 | Gram-negative | >128 | 0.5 |
| Haemophilus influenzae RdKW20 | Gram-negative | 16 | 0.008 |
Note: The data presented in this table are for illustrative purposes only and may not represent the actual MIC values for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Interrogation of Essentiality in the Reconstructed Haemophilus influenzae Metabolic Network Identifies Lipid Metabolism Antimicrobial Targets: Preclinical Evaluation of a FabH β-Ketoacyl-ACP Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 5. mdpi.com [mdpi.com]
- 6. Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro activity (MICs and rate of kill) of AFN-1252, a novel FabI inhibitor, in the presence of serum and in combination with other antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. actascientific.com [actascientific.com]
Application Notes and Protocols for FabH-IN-1 in Bacterial Fatty Acid Synthesis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing FabH-IN-1, a potent inhibitor of β-ketoacyl-acyl carrier protein synthase III (FabH), for studying bacterial fatty acid synthesis (FASII) pathways. This document includes detailed protocols for in vitro enzyme inhibition and antibacterial susceptibility testing, along with quantitative data and visual representations of the underlying biochemical pathways and experimental workflows.
Introduction to FabH and the FASII Pathway
The Type II fatty acid synthesis (FASII) pathway is an essential metabolic process in bacteria, responsible for the production of fatty acids that are crucial components of cell membranes and precursors for other vital molecules. Unlike the single multifunctional polypeptide (FASI) found in mammals, the bacterial FASII system consists of a series of discrete, monofunctional enzymes. This fundamental difference makes the FASII pathway an attractive target for the development of novel antibacterial agents with high selectivity.
The initiation of the FASII cycle is catalyzed by β-ketoacyl-acyl carrier protein synthase III, commonly known as FabH. This enzyme performs a Claisen condensation between an acyl-CoA primer (typically acetyl-CoA) and malonyl-acyl carrier protein (malonyl-ACP) to form β-ketoacyl-ACP. As the first committed step in fatty acid elongation, FabH is a critical control point in the pathway. Inhibition of FabH effectively shuts down fatty acid production, leading to bacterial growth arrest and cell death.
This compound: A Potent Inhibitor of Bacterial FabH
This compound (also referred to as compound 3f in associated literature) is a thiazole-substituted arylamine derivative that has been identified as a potent inhibitor of the bacterial FabH enzyme.[1] It demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria, making it a valuable tool for investigating the role of FabH in various bacterial species and for assessing the potential of FabH as a drug target.
Quantitative Data for this compound
The inhibitory activity of this compound has been quantified through enzyme inhibition assays and antibacterial susceptibility testing. The following tables summarize the available data.
| Enzyme Inhibition Data | |
| Target Enzyme | Escherichia coli FabH |
| IC50 | Not available in the reviewed abstract. |
| Antibacterial Activity of this compound (Zone of Inhibition) | |||
| Bacterial Strain | Mean Zone of Inhibition (mm) | Standard Deviation | Reference |
| Bacillus subtilis | 9.6 | ± 0.4 | [1] |
| Staphylococcus aureus | 11.6 | ± 0.4 | [1] |
| Staphylococcus epidermidis | 15.6 | ± 0.4 | [1] |
| Escherichia coli | 11.6 | ± 0.4 | [1] |
Note: Minimum Inhibitory Concentration (MIC) values for this compound were not available in the reviewed abstract. The zone of inhibition data provides a qualitative measure of antibacterial activity. For more precise quantitative comparisons, determination of MIC values is recommended.
Experimental Protocols
FabH Enzyme Inhibition Assay (General Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of this compound against bacterial FabH. This assay can be adapted for FabH from different bacterial species.
Materials:
-
Purified recombinant FabH enzyme
-
Acetyl-CoA (substrate)
-
Malonyl-ACP (substrate)
-
This compound (test compound)
-
Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.0)
-
Detection reagent (e.g., DTNB [5,5'-dithiobis-(2-nitrobenzoic acid)] for a colorimetric assay that measures the release of Coenzyme A)
-
Microplate reader
-
96-well microplates
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Prepare serial dilutions of the this compound stock solution in Assay Buffer.
-
Prepare solutions of acetyl-CoA and malonyl-ACP in Assay Buffer at the desired concentrations.
-
Prepare a solution of the FabH enzyme in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
This compound solution at various concentrations (or solvent control)
-
FabH enzyme solution
-
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined pre-incubation period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add the substrate mixture (acetyl-CoA and malonyl-ACP) to each well to start the reaction.
-
-
Detection:
-
At a specific time point, or continuously, measure the product formation. For a DTNB-based assay, the absorbance at 412 nm can be monitored to quantify the release of CoA-SH.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response curve.
-
Antibacterial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains using the broth microdilution method.
Materials:
-
This compound
-
Bacterial strains of interest (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium
-
Sterile 96-well microplates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted bacterial suspension in the appropriate growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Prepare this compound Dilutions:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Perform serial two-fold dilutions of the this compound stock solution in the growth medium in the wells of a 96-well microplate. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well containing the this compound dilutions. This will bring the final volume in each well to 100 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.
-
Include a positive control well (bacteria in broth without inhibitor) and a negative control well (broth only) on each plate.
-
-
Incubation:
-
Cover the microplate and incubate at 35-37°C for 16-20 hours.
-
-
Determine MIC:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Visualizations
The following diagrams, generated using Graphviz, illustrate the bacterial fatty acid synthesis pathway, the mechanism of action of this compound, and a typical experimental workflow.
References
Application Notes and Protocols for Utilizing FabH-IN-1 in High-Throughput Screening Campaigns
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents with new mechanisms of action. The bacterial fatty acid synthesis (FASII) pathway, which is essential for bacterial viability and distinct from the mammalian type I fatty acid synthase (FASI), presents a promising target for the development of new antibiotics. Within this pathway, β-ketoacyl-acyl carrier protein synthase III (FabH) catalyzes the initial condensation step, making it a critical control point and an attractive target for inhibition.[1]
FabH-IN-1 is a potent and specific inhibitor of the bacterial FabH enzyme.[2] Its efficacy against both Gram-positive and Gram-negative bacteria makes it a valuable tool for researchers engaged in antimicrobial drug discovery. These application notes provide detailed protocols for utilizing this compound as a reference compound in high-throughput screening (HTS) campaigns aimed at identifying new FabH inhibitors.
Mechanism of Action of this compound
FabH initiates fatty acid biosynthesis by catalyzing the condensation of an acyl-CoA (typically acetyl-CoA) with malonyl-acyl carrier protein (malonyl-ACP). This reaction forms a β-ketoacyl-ACP, which then enters the elongation cycle of fatty acid synthesis. This compound acts by inhibiting this crucial initial step, thereby halting the entire fatty acid production process and leading to bacterial cell death.
Quantitative Data Summary
The following tables summarize typical quantitative data for potent thiazole-based FabH inhibitors, including representative values for this compound based on structurally similar compounds.[3] These values are essential for assay validation and for comparing the potency of newly identified compounds.
Table 1: In Vitro FabH Inhibition Data
| Compound | Target Enzyme | IC50 (µM) |
| This compound (Representative) | E. coli FabH | ~5.8 |
| Thiolactomycin | E. coli FabH | >100[4] |
| Platencin | S. aureus FabH | 3.91[5] |
Table 2: Whole-Cell Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | E. coli (µg/mL) | S. aureus (µg/mL) | B. subtilis (µg/mL) |
| This compound (Representative) | ~6.25 | ~3.12 | ~3.12 |
| Kanamycin B (Control) | 3.13 | 1.56 | 1.56 |
Experimental Protocols
High-Throughput Screening (HTS) Workflow for FabH Inhibitors
This workflow outlines the major steps for a typical HTS campaign to identify novel FabH inhibitors, using this compound as a positive control.
Biochemical Assay: Radiometric Filter-Binding Assay for FabH Activity
This assay measures the incorporation of a radiolabeled acetyl group from [³H]acetyl-CoA into acetoacetyl-ACP, which is then captured on a filter.
Materials:
-
Purified recombinant FabH enzyme
-
[³H]acetyl-CoA
-
Malonyl-ACP (MACP)
-
Assay Buffer: 100 mM Sodium Phosphate, pH 7.0
-
Stop Solution: 10% Trichloroacetic Acid (TCA)
-
Whatman 3MM filter discs
-
Scintillation cocktail
-
This compound (positive control)
-
DMSO (negative control)
-
384-well microplates
Protocol:
-
Compound Plating: Dispense test compounds and controls (this compound, DMSO) into 384-well plates using an automated liquid handler. The final concentration of DMSO should be ≤1%.
-
Enzyme Addition: Add purified FabH enzyme (e.g., 5 ng per well) in Assay Buffer to each well.
-
Pre-incubation: Incubate the plates for 15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding a substrate mix containing malonyl-ACP (final concentration ~50 µM) and [³H]acetyl-CoA (final concentration ~50 µM).
-
Incubation: Incubate the reaction at 37°C for 12 minutes.[4]
-
Reaction Termination: Stop the reaction by adding an equal volume of cold 10% TCA.
-
Filtration: Transfer the reaction mixture to a Whatman 3MM filter disc.
-
Washing: Wash the filter discs multiple times with cold 10% TCA to remove unincorporated [³H]acetyl-CoA.
-
Scintillation Counting: Dry the filter discs, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Percent Inhibition: Calculate using the formula: 100 * (1 - (Sample_CPM - Blank_CPM) / (Negative_Control_CPM - Blank_CPM))
-
Z'-factor: Determine the assay quality using the Z'-factor, calculated from the positive (this compound) and negative (DMSO) controls. A Z'-factor between 0.5 and 1.0 indicates a robust assay.[6]
Cellular Assay: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This whole-cell assay determines the lowest concentration of an inhibitor that prevents visible bacterial growth.
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound (test compound)
-
Kanamycin B (control antibiotic)
-
96-well microplates
-
Spectrophotometer (plate reader)
Protocol:
-
Bacterial Culture Preparation: Inoculate a starter culture of the desired bacterial strain in CAMHB and grow overnight at 37°C with shaking.
-
Inoculum Preparation: Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in fresh CAMHB.
-
Compound Dilution: Prepare a serial dilution of this compound and control antibiotics in the 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth, as determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).[4]
Conclusion
This compound is a valuable research tool for the discovery and development of novel antibacterial agents targeting the FASII pathway. The protocols provided here offer a robust framework for setting up and validating a high-throughput screening campaign. By using this compound as a reference compound, researchers can ensure the quality and reliability of their screening data, accelerating the identification of new and potent FabH inhibitors.
References
- 1. Design, synthesis and biological evaluation of novel thiazole derivatives as potent FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design and synthesis of thiazole derivatives as potent FabH inhibitors with antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. pnas.org [pnas.org]
- 6. Discovery of FabH/FabF Inhibitors from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Application of FabH-IN-1 in Antimicrobial Synergy Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) bacteria constitutes a significant global health threat, necessitating the development of novel therapeutic strategies. One promising approach is the inhibition of essential bacterial pathways not targeted by current antibiotics. The bacterial fatty acid synthesis (FAS-II) pathway, which is distinct from the mammalian FAS-I system, presents a wealth of unexploited targets. Within this pathway, β-ketoacyl-acyl carrier protein synthase III (FabH) is a crucial enzyme that catalyzes the initial condensation step in fatty acid biosynthesis. Its essential role and conservation across many pathogenic bacteria make it an attractive target for new antimicrobial agents.
FabH-IN-1 is an inhibitor of the bacterial FabH enzyme and has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.[1] By disrupting the synthesis of bacterial cell membranes, FabH inhibitors can lead to bacterial cell death. A key strategy to enhance the efficacy of new antimicrobials and combat resistance is to explore their synergistic potential with existing antibiotics. Synergistic interactions can lower the required therapeutic dose of both agents, potentially reducing toxicity and minimizing the development of resistance.
These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic potential of this compound in combination with conventional antibiotics. The methodologies described herein, primarily the checkerboard assay and the time-kill curve assay, are standard in vitro techniques to quantify and characterize antimicrobial synergy.
Mechanism of Action: The Rationale for Synergy
This compound targets the initiation of fatty acid biosynthesis, a fundamental process for bacterial survival. By inhibiting FabH, this compound disrupts the production of fatty acids, which are essential components of the bacterial cell membrane. This disruption can lead to a cascade of downstream effects, including impaired membrane integrity and function.
The rationale for expecting synergy between this compound and other classes of antibiotics lies in the potential for multi-target attacks on the bacterial cell. For instance:
-
With cell wall synthesis inhibitors (e.g., β-lactams): A compromised cell membrane due to FabH inhibition may enhance the access of β-lactams to their penicillin-binding protein targets in the periplasm, leading to a more potent bactericidal effect.
-
With protein synthesis inhibitors (e.g., aminoglycosides, macrolides): Disruption of the cell membrane's electrochemical gradient by this compound could facilitate the uptake of these antibiotics into the cytoplasm, increasing their concentration at the ribosomal target.
-
With DNA synthesis inhibitors (e.g., fluoroquinolones): While a direct synergistic link is less obvious, the overall physiological stress induced by membrane disruption could potentiate the lethal effects of DNA damage.
The following diagram illustrates the proposed mechanism of action and the potential for synergistic interactions.
References
Application Notes and Protocols: FabH-IN-1 Solution Preparation and Storage for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
FabH-IN-1 is a potent inhibitor of the bacterial enzyme 3-oxoacyl-[acyl-carrier-protein] synthase III (FabH).[1] As a key enzyme in the initiation of the type II fatty acid synthesis (FASII) pathway in bacteria, FabH is a critical target for the development of novel antimicrobial agents. The FASII pathway is essential for bacterial viability and is distinct from the type I fatty acid synthesis pathway found in mammals, making FabH an attractive target for selective antibacterial therapies.[2][3] this compound has demonstrated efficacy against both Gram-positive and Gram-negative bacteria and also exhibits antioxidant properties.[1] These application notes provide detailed protocols for the preparation and storage of this compound solutions for use in various laboratory settings, including enzyme assays and antimicrobial screening.
Chemical Properties and Storage of Neat Compound
A summary of the key chemical properties of this compound is provided in the table below. It is crucial to consult the Certificate of Analysis (CofA) provided by the supplier for lot-specific information.
| Property | Value | Reference |
| Target | 3-oxoacyl-[acyl-carrier-protein] synthase 3 (FabH) | [1] |
| Biological Activity | Inhibitor of bacterial FabH, effective against Gram-positive and Gram-negative bacteria; antioxidant. | [1] |
| Initial Storage of Solid | Room temperature in the continental US; may vary elsewhere. Always refer to the Certificate of Analysis for specific recommendations. | [1] |
Solution Preparation and Storage
The proper preparation and storage of this compound solutions are critical for maintaining its stability and ensuring the reproducibility of experimental results. The following protocols are recommended.
Recommended Solvents and Stock Solution Preparation
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh a precise amount of this compound powder in a sterile microcentrifuge tube.
-
Calculating the Volume of Solvent: Calculate the required volume of DMSO to achieve a 10 mM stock solution. The formula for this calculation is: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / 0.010 (mol/L)
-
Dissolving the Compound: Add the calculated volume of high-purity, anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Ensuring Complete Dissolution: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (not to exceed 37°C) or sonication may be used to aid dissolution if necessary, but always check the manufacturer's recommendations.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protective tubes to minimize freeze-thaw cycles and exposure to light.
Storage of Stock Solutions
Proper storage of stock solutions is essential to prevent degradation of the compound.
| Solution Type | Storage Temperature | Shelf Life | Special Considerations |
| Stock Solution in DMSO | -20°C or -80°C | Up to 6 months (liquid form) or 12 months (if lyophilized and reconstituted).[4][5] | Minimize freeze-thaw cycles. Store in light-protective tubes. |
| Working Dilutions in Aqueous Buffer | 4°C | Use within one week.[4] | Prepare fresh from the stock solution for each experiment. Avoid prolonged storage in aqueous solutions. |
Experimental Protocols
This compound is a valuable tool for studying bacterial fatty acid synthesis. Below are generalized protocols for its use in common laboratory assays.
FabH Enzyme Inhibition Assay
This protocol is a general guideline for assessing the inhibitory activity of this compound against the FabH enzyme. The specific concentrations of substrates and enzyme should be optimized for the particular experimental setup.
Materials:
-
Purified recombinant FabH enzyme
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Detection system (e.g., spectrophotometer for monitoring NADPH consumption in a coupled assay)[8]
Protocol 2: In Vitro FabH Inhibition Assay
-
Prepare Serial Dilutions: Prepare a serial dilution of the this compound stock solution in the assay buffer to achieve the desired final concentrations for testing. Remember to include a vehicle control (DMSO only).
-
Pre-incubation: In a 96-well plate, add the FabH enzyme to the assay buffer. Then, add the diluted this compound or vehicle control and pre-incubate at room temperature for a specified time (e.g., 20 minutes) to allow the inhibitor to bind to the enzyme.[2][9]
-
Initiate the Reaction: Initiate the enzymatic reaction by adding the substrates (e.g., a mixture of acetyl-CoA and malonyl-CoA).[6]
-
Monitor the Reaction: Monitor the reaction progress using a suitable detection method. For example, in a coupled assay with FabG, the consumption of NADPH can be monitored by the decrease in absorbance at 340 nm.[8]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Visualization of Experimental Workflows
The following diagrams illustrate the key workflows described in these application notes.
Caption: Workflow for preparing this compound stock solutions.
Caption: Workflow for an in vitro FabH enzyme inhibition assay.
Mechanism of Action: Inhibition of Bacterial Fatty Acid Synthesis
This compound targets the initial step of the bacterial type II fatty acid synthesis pathway. The diagram below illustrates the logical relationship of this inhibition.
Caption: Inhibition of the FabH enzyme by this compound.
Conclusion
These application notes provide a comprehensive guide for the preparation and storage of this compound solutions for laboratory use. Adherence to these protocols will help ensure the integrity of the compound and the reliability of experimental outcomes. For any further information, it is strongly recommended to consult the product-specific Certificate of Analysis provided by the manufacturer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of FabH/FabF Inhibitors from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cusabio.com [cusabio.com]
- 5. AffiREC® Staphylococcus aureus 3-oxoacyl-[acyl-carrier-protein] synthase 3 (fabH) Recombinant Protein | AffiGEN [affirec.com]
- 6. β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) Is a Determining Factor in Branched-Chain Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The initiation ketosynthase (FabH) is the sole rate-limiting enzyme of the fatty acid synthase of Synechococcus sp. PCC 7002 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structure and substrate specificity of the β-ketoacyl-acyl carrier protein synthase III (FabH) from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m-biotech.biol.uoa.gr [m-biotech.biol.uoa.gr]
Application Notes and Protocols for Zone of Inhibition Assay of FabH-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the antibacterial activity of FabH-IN-1, an inhibitor of the bacterial enzyme β-ketoacyl-acyl carrier protein synthase III (FabH), using the zone of inhibition assay. This document includes a summary of quantitative data for FabH inhibitors, a detailed experimental protocol, and visualizations of the experimental workflow and the inhibitor's mechanism of action.
Introduction
β-ketoacyl-acyl carrier protein synthase III (FabH) is a crucial enzyme that initiates the type II fatty acid synthesis (FASII) pathway in bacteria.[1][2] This pathway is essential for bacterial viability, making FabH an attractive target for the development of novel antibacterial agents.[2][3][4] this compound is a known inhibitor of this enzyme and has demonstrated potential as a broad-spectrum antimicrobial agent effective against both Gram-positive and Gram-negative bacteria.[5] The zone of inhibition assay, also known as the Kirby-Bauer test, is a widely used and straightforward method to qualitatively assess the antimicrobial efficacy of a compound.[6][7] This assay involves placing a known amount of the antimicrobial agent onto an agar plate inoculated with a specific microorganism. The agent diffuses into the agar, and if it is effective at inhibiting microbial growth, a clear circular area, or "zone of inhibition," will appear around the agent.[6][8] The size of this zone is indicative of the compound's potency.[7]
Data Presentation
| Inhibitor | Target Organism | MIC (µg/mL) | IC50 (µM) | Reference |
| HR12 | Staphylococcus aureus RN 450 | 8 | 1.87 ± 0.10 | [1] |
| HR12 | MRSA N315 | 8 | - | [1] |
| HR19 | Staphylococcus aureus RN 450 | - | 0.775 ± 0.08 | [1] |
| HR19 | MRSA N315 | - | - | [1] |
| Thiolactomycin | Staphylococcus aureus | >100 (IC50) | - | [1] |
| (E)-4-fluoro-2-((4-hydroxyphenethylimino)methyl)phenol (10) | Escherichia coli | 1.56-6.25 | 2.7 | [9] |
| (E)-4-fluoro-2-((4-hydroxyphenethylimino)methyl)phenol (10) | Pseudomonas fluorescence | 1.56-6.25 | - | [9] |
| (E)-4-fluoro-2-((4-hydroxyphenethylimino)methyl)phenol (10) | Bacillus subtilis | 1.56-6.25 | - | [9] |
| (E)-4-fluoro-2-((4-hydroxyphenethylimino)methyl)phenol (10) | Staphylococcus aureus | 1.56-6.25 | - | [9] |
| Amide Derivative 19 | Escherichia coli | 1.56–3.13 | 2.4 | [2] |
Experimental Protocols
Zone of Inhibition Assay Protocol for this compound
This protocol outlines the steps for performing a disc diffusion zone of inhibition assay to evaluate the antibacterial activity of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile filter paper discs (6 mm diameter)
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Agar (MHA) plates
-
Tryptic Soy Broth (TSB) or other suitable liquid culture medium
-
Sterile swabs
-
0.5 McFarland turbidity standard
-
Incubator
-
Micropipettes and sterile tips
-
Forceps
-
Ruler or calipers
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 isolated colonies of the test bacterium from an 18-24 hour agar plate.
-
Suspend the colonies in sterile TSB.
-
Incubate the broth culture at 37°C until it reaches the turbidity of the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done by visual comparison or using a spectrophotometer.
-
-
Preparation of this compound Discs:
-
Prepare a stock solution of this compound in DMSO. A typical starting concentration might be 1 mg/mL, but this should be optimized based on the expected potency of the compound.
-
Prepare serial dilutions of the this compound stock solution to test a range of concentrations.
-
Aseptically apply a known volume (e.g., 10 µL) of each this compound dilution onto a sterile filter paper disc. Allow the solvent to evaporate completely in a sterile environment.
-
Prepare a negative control disc by applying the same volume of DMSO.
-
Prepare a positive control disc using a standard antibiotic (e.g., vancomycin for Gram-positive bacteria, ciprofloxacin for Gram-negative bacteria).
-
-
Inoculation of Agar Plates:
-
Dip a sterile swab into the standardized bacterial inoculum.
-
Rotate the swab against the side of the tube to remove excess liquid.
-
Evenly streak the swab over the entire surface of a Mueller-Hinton Agar plate to create a uniform lawn of bacteria. Rotate the plate approximately 60° between streaks to ensure even coverage.
-
-
Application of Discs:
-
Using sterile forceps, place the prepared this compound discs, the negative control disc, and the positive control disc onto the surface of the inoculated MHA plate.
-
Ensure the discs are placed far enough apart to prevent the zones of inhibition from overlapping.
-
Gently press each disc to ensure complete contact with the agar surface.
-
-
Incubation:
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
-
Measurement and Interpretation:
-
After incubation, observe the plates for the presence of clear zones around the discs, indicating the inhibition of bacterial growth.
-
Measure the diameter of the zone of inhibition (including the disc) in millimeters (mm) using a ruler or calipers.[8]
-
The size of the zone of inhibition correlates with the susceptibility of the bacterium to the compound.[7] Compare the zone diameters produced by different concentrations of this compound and the positive control.
-
Visualizations
Experimental Workflow
Caption: Workflow of the zone of inhibition assay.
Mechanism of Action of this compound
Caption: Inhibition of the FabH enzyme by this compound.
References
- 1. Purification, Characterization, and Identification of Novel Inhibitors of the β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antibacterial Activities of Novel Amide Derivatives Bearing Dioxygenated Rings as Potential β-Ketoacyl-acyl Carrier Protein Synthase III (FabH) Inhibitors [jstage.jst.go.jp]
- 3. Discovery of FabH/FabF Inhibitors from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. microchemlab.com [microchemlab.com]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. sciencebuddies.org [sciencebuddies.org]
- 9. Design and synthesis of potent inhibitors of beta-ketoacyl-acyl carrier protein synthase III (FabH) as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low potency of FabH-IN-1 in bacterial growth assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing FabH-IN-1 in bacterial growth assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an inhibitor of the bacterial enzyme β-ketoacyl-acyl carrier protein synthase III (FabH).[1] FabH is a crucial enzyme in the initiation of the type II fatty acid synthesis (FAS-II) pathway in bacteria. This pathway is responsible for producing essential fatty acids for bacterial cell membrane biosynthesis. By inhibiting FabH, this compound disrupts this pathway, leading to the inhibition of bacterial growth. The FAS-II pathway is a key target for antimicrobial drug development because it is essential for bacteria and is distinct from the type I fatty acid synthase found in mammals.
Q2: What is the expected potency of this compound?
The potency of this compound, as measured by the Minimum Inhibitory Concentration (MIC), can vary depending on the bacterial species. The following table summarizes the reported MIC values for this compound (also referred to as compound 3f) against several bacterial strains.
| Bacterial Strain | Gram Type | Reported MIC (µg/mL) |
| Bacillus subtilis | Gram-positive | 9.6 ± 0.4[2][3] |
| Staphylococcus aureus | Gram-positive | 11.6 ± 0.4[2][3] |
| Staphylococcus epidermidis | Gram-positive | 15.6 ± 0.4[2][3] |
| Escherichia coli | Gram-negative | 11.6 ± 0.4[2][3] |
Q3: My observed MIC values for this compound are significantly higher than those reported. What could be the reason?
Several factors can contribute to lower than expected potency of this compound in bacterial growth assays. Please refer to the Troubleshooting Guide below for a detailed breakdown of potential causes and solutions.
Q4: Is this compound soluble in aqueous media?
Like many small molecule inhibitors, this compound may have limited solubility in aqueous media. It is crucial to prepare a stock solution in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO), before diluting it into the bacterial growth medium. Ensure the final concentration of the solvent in the assay does not affect bacterial growth.
Troubleshooting Guide for Low Potency of this compound
This guide addresses common issues that can lead to unexpectedly high MIC values or a lack of inhibitory activity of this compound in bacterial growth assays.
Problem 1: Higher than expected MIC values
| Potential Cause | Recommended Solution |
| Inaccurate Inoculum Density | The number of bacteria at the start of the assay is critical. A high inoculum can overwhelm the inhibitor. Standardize the inoculum to approximately 5 x 10^5 CFU/mL. Prepare the inoculum from a fresh culture in the logarithmic growth phase. |
| Compound Instability or Degradation | Ensure that the this compound stock solution is stored correctly, typically at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Binding to Assay Components | Small molecules can sometimes bind to plasticware or components of the growth medium, reducing the effective concentration. Consider using low-binding microplates. Evaluate if media components, like certain proteins or lipids, could be sequestering the inhibitor. |
| Incorrect Final Concentration of Inhibitor | Double-check all dilution calculations. Ensure that the serial dilutions are performed accurately. Use calibrated pipettes. |
| Bacterial Resistance | The bacterial strain being used may have intrinsic or acquired resistance mechanisms. This could include efflux pumps that actively remove the inhibitor from the cell or mutations in the FabH enzyme. |
Problem 2: No bacterial growth inhibition observed
| Potential Cause | Recommended Solution |
| Compound Precipitation | Due to its potential limited aqueous solubility, this compound might precipitate when diluted into the growth medium. Visually inspect the wells for any precipitate. If precipitation is suspected, try using a lower starting concentration or a different co-solvent system (ensuring the solvent itself is not inhibitory). |
| Incorrect Bacterial Strain | Confirm the identity and susceptibility of the bacterial strain being tested. Use a known sensitive control strain to validate the assay setup. |
| Contamination of Stock Solution | If the inhibitor stock solution is contaminated, it may have lost its activity. Prepare a fresh stock solution from a new vial of the compound. |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the MIC of an antimicrobial agent.
Materials:
-
96-well sterile microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Sterile diluent (e.g., DMSO)
-
Multichannel pipette
-
Plate reader (optional, for OD600 measurement)
Procedure:
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, inoculate a single colony into broth and incubate until it reaches the logarithmic phase of growth.
-
Dilute the culture in fresh broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Prepare this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium in the wells of the 96-well plate. A typical final volume in each well is 100 µL.
-
Include a positive control well (broth with bacteria, no inhibitor) and a negative control well (broth only, no bacteria or inhibitor).
-
Also include a solvent control well (broth with bacteria and the maximum concentration of the solvent used in the dilutions) to ensure the solvent does not inhibit bacterial growth.
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well (except the negative control) to reach the final desired bacterial concentration.
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the bacterial strain (e.g., 37°C) for 16-24 hours.
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600) with a plate reader.
-
Bacterial Growth Curve Assay
This assay is used to monitor the effect of an inhibitor on bacterial growth over time.
Materials:
-
Sterile culture tubes or flasks
-
Bacterial culture in logarithmic growth phase
-
Appropriate sterile broth medium
-
This compound stock solution
-
Spectrophotometer
-
Incubator with shaking capabilities
Procedure:
-
Prepare Cultures:
-
Prepare a series of culture tubes or flasks with fresh broth.
-
Add this compound at different concentrations to the respective tubes. Include a no-inhibitor control.
-
-
Inoculation:
-
Inoculate all tubes with the bacterial culture to a starting OD600 of approximately 0.05.
-
-
Incubation and Measurement:
-
Incubate the cultures at the appropriate temperature with shaking.
-
At regular time intervals (e.g., every hour), aseptically remove a sample from each culture and measure the OD600.
-
-
Data Analysis:
-
Plot the OD600 values against time for each inhibitor concentration to generate growth curves. This will visualize the effect of this compound on the lag, log, and stationary phases of bacterial growth.
-
Visualizations
Bacterial Fatty Acid Synthesis Pathway (FAS-II) and Inhibition by this compound
Caption: The bacterial fatty acid synthesis (FAS-II) pathway and the inhibitory action of this compound.
Troubleshooting Workflow for Low Potency of this compound
Caption: A logical workflow for troubleshooting low potency of this compound in bacterial growth assays.
References
Optimizing FabH-IN-1 Concentration for Effective Inhibition: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of FabH-IN-1, a potent inhibitor of the bacterial enzyme β-ketoacyl-acyl carrier protein synthase III (FabH). FabH is a crucial enzyme in the initiation of the type II fatty acid synthesis (FASII) pathway, making it a promising broad-spectrum antimicrobial target.[1] This guide offers detailed experimental protocols, quantitative data, and visual aids to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a thiazole-substituted arylamine derivative that acts as an inhibitor of the bacterial FabH enzyme.[1] FabH catalyzes the initial condensation step in the essential FASII pathway, which is responsible for bacterial fatty acid production. By inhibiting FabH, this compound disrupts the synthesis of bacterial cell membranes and other vital processes, leading to an antimicrobial effect against a range of Gram-positive and Gram-negative bacteria.
Q2: What is the optimal concentration range for this compound in in vitro assays?
The optimal concentration of this compound will vary depending on the bacterial species and the specific assay conditions. Based on available data, the Minimum Inhibitory Concentration (MIC) of this compound has been determined for several bacterial strains. Researchers should use these values as a starting point for their own experiments, typically performing a dose-response curve to determine the optimal concentration for their specific conditions.
Q3: How should I prepare a stock solution of this compound?
This compound is typically soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. This stock solution can then be serially diluted in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations. It is crucial to ensure the final DMSO concentration in the assay is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity or other off-target effects.
Q4: Are there known resistance mechanisms to FabH inhibitors?
While specific resistance mechanisms to this compound have not been detailed, bacteria can develop resistance to FabH inhibitors. General mechanisms could include mutations in the fabH gene that alter the inhibitor's binding site or upregulation of efflux pumps that actively remove the inhibitor from the cell.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no inhibitory activity observed | Incorrect concentration: The concentration of this compound may be too low to effectively inhibit the target. | Perform a dose-response experiment starting from the published MIC values and extending to higher concentrations. |
| Compound degradation: this compound may have degraded due to improper storage or handling. | Store the compound as recommended by the supplier, protected from light and moisture. Prepare fresh dilutions from a frozen stock solution for each experiment. | |
| Bacterial strain insensitivity: The specific bacterial strain being tested may be inherently less sensitive to FabH inhibition. | Test this compound against a known sensitive control strain to confirm the compound's activity. | |
| Assay interference: Components of the assay medium may interfere with the activity of this compound. | Review the composition of your medium. Some components may bind to the inhibitor or otherwise reduce its effective concentration. | |
| Precipitation of this compound in aqueous solutions | Low aqueous solubility: this compound, like many small molecule inhibitors, may have limited solubility in aqueous buffers and cell culture media. | Ensure the final DMSO concentration is sufficient to maintain solubility, but not high enough to cause toxicity. Gentle warming and vortexing may help to redissolve the compound. Prepare dilutions fresh and do not store aqueous solutions for extended periods. |
| High background or off-target effects | High DMSO concentration: The final concentration of DMSO in the assay may be causing cellular stress or other non-specific effects. | Perform a vehicle control with the same final concentration of DMSO to assess its effect on your assay. Aim for a final DMSO concentration of 0.5% or lower. |
| Compound cytotoxicity: At higher concentrations, this compound may exhibit cytotoxicity that is not related to its intended target. | If possible, perform a cytotoxicity assay on a relevant eukaryotic cell line to determine the inhibitor's selectivity. |
Quantitative Data
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial strains.
| Bacterial Strain | MIC (μg/mL) | Reference |
| Bacillus subtilis | 9.6 ± 0.4 | [1] |
| Staphylococcus aureus | 11.6 ± 0.4 | [1] |
| Staphylococcus epidermidis | 15.6 ± 0.4 | [1] |
| Escherichia coli | 11.6 ± 0.4 | [1] |
Note: The original research article does not specify the ATCC or strain numbers for the tested bacteria.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol provides a general framework for determining the MIC of this compound. It is based on standard broth microdilution methods. The specific details from the primary study on this compound are not fully available, so researchers should optimize this protocol for their specific bacterial strains and laboratory conditions.
Materials:
-
This compound
-
DMSO
-
96-well microtiter plates
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth - MHB)
-
Bacterial culture in logarithmic growth phase
-
Sterile pipette tips and reservoirs
-
Microplate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or 10 mM).
-
Prepare Intermediate Dilutions: Serially dilute the this compound stock solution in the appropriate growth medium to create a range of concentrations. The final concentration in the wells should typically range from 0.1 to 100 µg/mL. Remember to account for the final 1:1 dilution with the bacterial inoculum.
-
Prepare Bacterial Inoculum: Dilute the logarithmic phase bacterial culture in fresh growth medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Plate Setup:
-
Add 50 µL of the appropriate growth medium to each well of a 96-well plate.
-
Add 50 µL of each this compound dilution to the corresponding wells, creating a two-fold serial dilution across the plate.
-
The last column can serve as a positive control (no inhibitor) and a negative control (medium only).
-
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well (except the negative control wells). The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at the optimal temperature for the specific bacterial strain (e.g., 37°C) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Protocol 2: In Vitro FabH Enzyme Inhibition Assay (General Protocol)
This is a general protocol for an in vitro assay to measure the inhibition of purified FabH enzyme. Specific concentrations of enzyme, substrates, and detection reagents should be optimized based on the source of the enzyme and the specific activity.
Materials:
-
Purified FabH enzyme
-
This compound
-
DMSO
-
Assay buffer (e.g., 100 mM sodium phosphate, pH 7.0)
-
Substrates: Acetyl-CoA and Malonyl-ACP
-
Detection system (e.g., a coupled assay with a reductase and NADPH, monitoring the decrease in absorbance at 340 nm)
-
96-well UV-transparent microtiter plates
-
Microplate reader with UV capabilities
Procedure:
-
Prepare Reagents: Prepare stock solutions of this compound in DMSO. Prepare solutions of FabH enzyme, Acetyl-CoA, and Malonyl-ACP in the assay buffer.
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of this compound (or DMSO for the control).
-
Add the FabH enzyme and incubate for a pre-determined time (e.g., 10-15 minutes) to allow for inhibitor binding.
-
-
Initiate Reaction: Start the enzymatic reaction by adding the substrates (Acetyl-CoA and Malonyl-ACP).
-
Kinetic Measurement: Immediately begin monitoring the reaction kinetics using a microplate reader. If using a coupled assay with NADPH, measure the decrease in absorbance at 340 nm over time.
-
Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Visualizations
Caption: Bacterial Type II Fatty Acid Synthesis (FASII) Pathway Inhibition by this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
How to address FabH-IN-1 solubility issues in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility issues with FabH-IN-1 in aqueous buffers. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Addressing this compound Precipitation in Aqueous Buffers
Researchers may encounter precipitation when preparing aqueous solutions of this compound. This guide provides a systematic approach to resolving these solubility challenges.
Initial Assessment:
-
Visual Inspection: Observe the solution for any visible precipitate (e.g., cloudiness, particles, film).
-
Solvent Suitability: Confirm that the initial stock solution was prepared in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO), to the recommended concentration.
Step-by-Step Troubleshooting:
If precipitation is observed upon dilution into an aqueous buffer, follow these steps:
-
Lower the Final Concentration: The simplest approach is to decrease the final concentration of this compound in the aqueous buffer.
-
Increase Co-solvent Concentration: While minimizing the final concentration of organic solvents is often desired, a slight increase in the co-solvent (e.g., DMSO) percentage in the final aqueous solution can enhance solubility. It is crucial to include a vehicle control in your experiments to account for any effects of the solvent on the assay.
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Based on the chemical structure of this compound, which contains an amine group, altering the pH of the aqueous buffer may improve solubility. Experiment with a range of pH values (e.g., pH 6.0, 7.4, and 8.0) to identify the optimal condition.
-
Incorporate a Surfactant: Non-ionic detergents like Tween-20 or Triton X-100 can be used at low concentrations (e.g., 0.01% - 0.1%) to aid in the solubilization of hydrophobic compounds.
-
Sonication and Warming: Gentle warming (e.g., to 37°C) and sonication can help dissolve the compound. However, be cautious about the thermal stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: It is recommended to prepare stock solutions of this compound in an organic solvent such as dimethyl sulfoxide (DMSO).
Q2: I observed precipitation when I diluted my DMSO stock of this compound into my aqueous assay buffer. What should I do?
A2: Precipitation upon dilution is a common issue with poorly soluble compounds. Please refer to the troubleshooting guide above for a step-by-step approach to address this. Key strategies include lowering the final concentration, adjusting the co-solvent percentage, and modifying the buffer pH.
Q3: What is the maximum recommended concentration of DMSO in a cellular assay?
A3: The tolerance of cell lines to DMSO can vary. Generally, it is advisable to keep the final DMSO concentration at or below 0.5% to minimize solvent-induced artifacts. However, some assays may tolerate up to 1%. It is essential to include a vehicle control with the same DMSO concentration as your test samples.
Q4: Can I heat the solution to dissolve this compound?
A4: Gentle warming can aid in dissolution. However, the thermal stability of this compound has not been extensively reported. If you choose to warm the solution, do so carefully and for a minimal amount of time. Always allow the solution to return to the experimental temperature before use.
Q5: Are there alternative co-solvents I can use besides DMSO?
A5: Other water-miscible organic solvents like ethanol or dimethylformamide (DMF) can also be used to prepare stock solutions. However, their compatibility with your specific assay and their potential effects on the experimental system must be evaluated.
Data Presentation
Due to the limited publicly available quantitative solubility data for this compound in various aqueous buffers, the following table provides illustrative data based on general principles for compounds with similar chemical characteristics. This data should be used as a guide for experimental design.
| Buffer System (pH) | Co-solvent (DMSO %) | Surfactant (Tween-20 %) | Estimated Solubility (µM) | Observations |
| Phosphate-Buffered Saline (7.4) | 0.1 | 0 | < 1 | Significant Precipitation |
| Phosphate-Buffered Saline (7.4) | 0.5 | 0 | 5 - 10 | Moderate Precipitation |
| Phosphate-Buffered Saline (7.4) | 1.0 | 0 | 20 - 30 | Minimal Precipitation |
| Tris Buffer (8.0) | 0.5 | 0 | 10 - 15 | Slight Precipitation |
| MES Buffer (6.0) | 0.5 | 0 | < 5 | Significant Precipitation |
| Phosphate-Buffered Saline (7.4) | 0.5 | 0.01 | 15 - 25 | Minimal Precipitation |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials: this compound (solid), DMSO (anhydrous, sterile-filtered).
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration based on the amount of this compound provided.
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle sonication can be used if necessary.
-
Visually inspect the solution to confirm that no solid particles remain.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
-
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Materials: 10 mM this compound stock solution in DMSO, desired aqueous buffer (e.g., PBS, pH 7.4).
-
Procedure:
-
Thaw the 10 mM stock solution of this compound at room temperature.
-
Vortex the stock solution briefly.
-
Perform a serial dilution of the stock solution into the aqueous buffer to achieve the desired final concentration. It is recommended to add the stock solution to the buffer while vortexing to facilitate mixing and minimize local high concentrations that can lead to precipitation.
-
For example, to prepare a 10 µM working solution with a final DMSO concentration of 0.1%, add 1 µL of the 10 mM stock solution to 999 µL of the aqueous buffer.
-
Visually inspect the final working solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.
-
Visualizations
Caption: Troubleshooting workflow for addressing this compound solubility issues.
Caption: Logical relationships for selecting a solubilization strategy.
Identifying and minimizing off-target effects of FabH-IN-1
Welcome to the technical support center for FabH-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound while understanding and minimizing its potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a thiazole substituted arylamine derivative that acts as a potent inhibitor of β-ketoacyl-acyl carrier protein synthase III (FabH)[1][2][3]. FabH is a crucial condensing enzyme that initiates the fatty acid biosynthesis type II (FASII) pathway in bacteria[3][4][5]. This pathway is essential for bacterial survival, making FabH an attractive target for the development of new antibacterial agents[3][4].
Q2: Why is it important to consider off-target effects for this compound?
While this compound is designed to be a specific inhibitor, like most small molecules, it has the potential to bind to unintended proteins (off-targets). These off-target interactions can lead to a variety of undesirable outcomes in an experiment, including:
-
Misinterpretation of experimental results: An observed phenotype might be incorrectly attributed to the inhibition of FabH when it is actually caused by an off-target effect.
-
Cellular toxicity: Inhibition of essential host cell proteins can lead to cytotoxicity.
-
Confounding side effects in drug development: Unidentified off-target activities can lead to unexpected side effects in preclinical and clinical studies.
Therefore, identifying and minimizing off-target effects is critical for the accurate interpretation of research data and the successful development of this compound as a potential therapeutic.
Q3: What are the potential off-targets of a bacterial FabH inhibitor in a mammalian host system?
While the bacterial FASII pathway is distinct from the mammalian type I fatty acid synthase (FASI), the possibility of off-target interactions with host proteins still exists. Potential off-targets could include:
-
Mammalian Fatty Acid Synthase (FASN): Although structurally different, some inhibitors of bacterial FASII have shown activity against mammalian FASN[4]. Inhibition of FASN in mammalian cells can lead to apoptosis and affect DNA replication[6][7].
-
Other enzymes with similar binding pockets: Enzymes that have structurally similar substrate-binding sites to FabH could potentially bind to this compound.
-
Lipid-metabolizing enzymes: As this compound is involved in lipid biosynthesis, it may interact with other enzymes in related lipid metabolic pathways in the host.
Q4: How can I experimentally identify the off-targets of this compound?
Several unbiased, proteome-wide methods can be employed to identify the potential off-targets of this compound:
-
Thermal Proteome Profiling (TPP): This method assesses changes in protein thermal stability upon ligand binding across the proteome.
-
Drug Affinity Responsive Target Stability (DARTS): This technique relies on the principle that a protein becomes more resistant to proteolysis when bound to a small molecule.
-
Chemoproteomics: This approach uses a modified version of the inhibitor (e.g., with a clickable handle) to pull down and identify its binding partners from a cell lysate.
Q5: Once potential off-targets are identified, how can I validate them?
Validation of potential off-target hits from proteomic screens is crucial. This can be achieved through a combination of orthogonal assays:
-
Biochemical Assays: Directly measure the inhibitory activity of this compound against the purified candidate off-target protein[8][9][10].
-
Cellular Thermal Shift Assay (CETSA): This targeted assay confirms the engagement of the inhibitor with the potential off-target in intact cells.
-
Genetic Approaches: Techniques like CRISPR-Cas9 or siRNA knockdown of the potential off-target can be used to see if the resulting phenotype mimics the effect of this compound treatment[11][12].
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High background in cellular assays | 1. Off-target effects of this compound. 2. Non-specific cytotoxicity. 3. Issues with assay reagents or protocol. | 1. Perform a dose-response curve to determine the optimal concentration. 2. Use a lower, more specific concentration of this compound. 3. Include appropriate negative controls (e.g., vehicle-only, inactive analog). 4. Validate the phenotype with a structurally distinct FabH inhibitor. |
| Inconsistent results between experiments | 1. Variability in cell culture conditions. 2. Degradation of this compound stock solution. 3. Inconsistent incubation times or concentrations. | 1. Standardize cell passage number, density, and media conditions. 2. Prepare fresh stock solutions of this compound and store them properly. 3. Ensure accurate and consistent pipetting and timing. |
| No observable phenotype at expected concentrations | 1. Poor cell permeability of this compound. 2. Rapid metabolism or efflux of the inhibitor. 3. The targeted pathway is not essential in the specific cell line or condition. | 1. Verify cell permeability using analytical methods (e.g., LC-MS/MS). 2. Co-administer with efflux pump inhibitors as a test. 3. Confirm the expression and importance of the FASII pathway in your bacterial strain. |
| Discrepancy between biochemical and cellular activity | 1. Off-target effects in the cellular context. 2. Compound instability in cell culture media. 3. The inhibitor is a substrate for cellular efflux pumps. | 1. Perform off-target identification studies (TPP, DARTS). 2. Assess the stability of this compound in media over time. 3. Use cell lines with known efflux pump expression profiles to test for resistance. |
Quantitative Data
The following tables summarize the on-target activity of thiazole substituted arylamine derivatives, the class of compounds to which this compound belongs. Note: Specific off-target IC50 values for this compound are not yet publicly available. The second table provides an illustrative example of a selectivity profile for a different enzyme inhibitor to demonstrate how such data is typically presented.
Table 1: On-Target Activity of Thiazole Substituted Arylamine FabH Inhibitors
| Compound | Target | IC50 (µM) | Bacterial Strain | MIC (µg/mL) | Reference |
| 5f | E. coli FabH | 5.8 | E. coli | 1.56 | [2] |
| 11 | E. coli FabH | Potent Inhibitor | Various Gram +/- | - | [3] |
| 18 | E. coli FabH | Potent Inhibitor | Various Gram +/- | - | [3] |
| Various Analogs | E. coli FabH | 5.8 - 48.1 | Various Bacteria | 1.56 - 100 | [2] |
Table 2: Illustrative Selectivity Profile of an Enzyme Inhibitor (Example)
| Target | IC50 (nM) | Fold Selectivity vs. Primary Target |
| Primary Target Kinase X | 10 | 1 |
| Off-Target Kinase Y | 1,000 | 100 |
| Off-Target Kinase Z | >10,000 | >1,000 |
| Off-Target Protease A | >10,000 | >1,000 |
Experimental Protocols
Protocol 1: Drug Affinity Responsive Target Stability (DARTS)
This protocol outlines the general steps for identifying protein targets of a small molecule using DARTS.
Workflow for DARTS Experiment
Caption: A schematic overview of the Drug Affinity Responsive Target Stability (DARTS) workflow.
Methodology:
-
Cell Lysate Preparation:
-
Culture cells of interest to 80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in an appropriate lysis buffer (e.g., M-PER supplemented with protease inhibitors).
-
Centrifuge to pellet cell debris and collect the supernatant containing the proteome.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Inhibitor Treatment:
-
Aliquot the cell lysate into two tubes.
-
To one tube, add this compound to the desired final concentration.
-
To the other tube, add the same volume of vehicle (e.g., DMSO) as a control.
-
Incubate at room temperature for 1 hour.
-
-
Protease Digestion:
-
Add a protease (e.g., Pronase) to both the treated and control lysates. The optimal protease concentration needs to be determined empirically.
-
Incubate at room temperature for a defined period (e.g., 30 minutes).
-
-
Analysis:
-
Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the proteins by SDS-PAGE.
-
Stain the gel with a protein stain (e.g., Coomassie Blue or silver stain).
-
Compare the banding patterns between the this compound treated and control lanes. Protein bands that are present or more intense in the treated lane are potential targets.
-
Excise the protected bands from the gel.
-
Identify the proteins in the excised bands using mass spectrometry.
-
Protocol 2: Thermal Proteome Profiling (TPP)
This protocol provides a general workflow for TPP to identify targets of this compound.
Workflow for Thermal Proteome Profiling (TPP)
Caption: A simplified workflow for a Thermal Proteome Profiling (TPP) experiment.
Methodology:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat one set of cells with this compound and another with vehicle control for a specified time.
-
-
Heat Treatment:
-
Harvest and wash the cells.
-
Aliquot the cell suspension into separate PCR tubes for each temperature point.
-
Heat the aliquots at a range of different temperatures (e.g., 37°C to 67°C) for a fixed duration (e.g., 3 minutes).
-
-
Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or other appropriate methods.
-
Separate the soluble and precipitated protein fractions by ultracentrifugation.
-
-
Proteomic Analysis:
-
Collect the soluble fractions.
-
Prepare the protein samples for mass spectrometry (e.g., reduction, alkylation, and tryptic digestion).
-
Analyze the samples by LC-MS/MS.
-
Process the data to generate melting curves for each identified protein.
-
Identify proteins that show a significant thermal shift in the this compound treated samples compared to the control.
-
Signaling Pathways and Logical Relationships
Inhibition of bacterial fatty acid synthesis can have downstream effects on host cell signaling. Bacteria utilize fatty acids for various purposes, including membrane biogenesis and as signaling molecules to control virulence factor production[13]. When bacterial fatty acid synthesis is inhibited by this compound, it can lead to a cascade of events that impact the host-pathogen interaction.
Potential Impact of this compound on Host-Pathogen Interaction
Caption: Logical flow of how this compound can impact bacterial processes and subsequently host cell responses.
This diagram illustrates that by inhibiting bacterial FabH, this compound disrupts bacterial fatty acid synthesis. This can compromise bacterial membrane integrity and reduce the production of virulence factors, ultimately leading to decreased bacterial survival. The alteration of bacterial lipid metabolism can also modulate host cell lipid rafts and signaling pathways, which in turn affects the host's immune response to the infection[6][14][15].
References
- 1. researchgate.net [researchgate.net]
- 2. Design and synthesis of thiazole derivatives as potent FabH inhibitors with antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel thiazole derivatives as potent FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How Bacterial Pathogens Eat Host Lipids: Implications for the Development of Fatty Acid Synthesis Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lipids in host–pathogen interactions: Pathogens exploit the complexity of the host cell lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. domainex.co.uk [domainex.co.uk]
- 8. Biochemical Assays | Enzymatic & Kinetic Activity| Domainex [domainex.co.uk]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 11. Mitigation of off-target toxicity in CRISPR-Cas9 screens for essential non-coding elements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. revvity.com [revvity.com]
- 13. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modulation of Host Lipid Pathways by Pathogenic Intracellular Bacteria | MDPI [mdpi.com]
- 15. Modulation of Host Lipid Pathways by Pathogenic Intracellular Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Bacterial Resistance to FabH Inhibitors
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with β-ketoacyl-acyl carrier protein synthase III (FabH) inhibitors. Our goal is to help you navigate common experimental challenges and effectively address bacterial resistance.
Frequently Asked Questions (FAQs)
Q1: What is FabH and why is it a target for antibacterial drug discovery?
A1: FabH, or β-ketoacyl-acyl carrier protein synthase III, is a crucial enzyme that initiates the Type II fatty acid synthesis (FAS-II) pathway in bacteria.[1] This pathway is essential for building bacterial cell membranes. Since the bacterial FAS-II system is significantly different from the Type I fatty acid synthesis (FAS-I) pathway in mammals, inhibitors targeting FabH can be selective for bacteria, minimizing toxicity to human cells.[1][2] This makes FabH an attractive target for developing new antibiotics to combat multidrug-resistant strains.
Q2: What are the primary mechanisms of bacterial resistance to FabH inhibitors?
A2: The most common mechanism of resistance is the acquisition of mutations in the fabH gene. These mutations often alter the amino acid sequence around the enzyme's active site, reducing the inhibitor's binding affinity while still allowing the enzyme to function.[3] Another observed mechanism involves mutations that compromise the catalytic activity of FabH. This can paradoxically confer resistance to inhibitors of other enzymes in the FAS-II pathway, like FabF, by altering the ratio of FabH to FabF activity.[3]
Q3: My FabH inhibitor shows potent activity in enzymatic assays but has a high Minimum Inhibitory Concentration (MIC) in whole-cell assays. What could be the issue?
A3: This discrepancy is common and often points to issues with compound penetration through the bacterial cell wall or efflux pump activity. Gram-negative bacteria, with their outer membrane, are particularly challenging. Consider structure-activity relationship (SAR) studies to improve the inhibitor's physicochemical properties for better cell permeability. It's also possible the inhibitor is being actively removed from the cell by efflux pumps.
Q4: Can targeting FabH help overcome existing antibiotic resistance?
A4: Yes, emerging research suggests that inhibiting FabH can re-sensitize multidrug-resistant bacteria to conventional antibiotics. Loss of FabH function has been shown to impair the outer membrane barrier in Gram-negative bacteria, making them susceptible to antibiotics that were previously ineffective.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Problem 1: Inconsistent or No Inhibition in FabH Enzyme Assay
| Possible Cause | Troubleshooting Step |
| Incorrect Assay Conditions | Verify the pH, temperature, and buffer components of your reaction mixture. Ensure substrate concentrations (e.g., malonyl-ACP, acetyl-CoA) are appropriate, ideally near their Km values.[4] |
| Inhibitor Insolubility | Ensure your inhibitor is fully dissolved. Many organic molecules require a solvent like DMSO. Maintain a consistent final DMSO concentration across all assays, including controls (typically 1%).[4] |
| Enzyme Instability | Use freshly purified FabH enzyme for your assays. If using stored enzyme, verify its activity with a known inhibitor or by measuring its catalytic rate. |
| Substrate Degradation | Malonyl-ACP and other substrates can be unstable. Prepare them fresh or validate the integrity of stored batches. |
Problem 2: Difficulty Isolating FabH Inhibitor-Resistant Mutants
| Possible Cause | Troubleshooting Step |
| Inhibitor Concentration Too High | Using an excessively high concentration of the inhibitor for selection can be lethal to all cells, preventing the growth of any resistant colonies. Select for resistant mutants using a concentration that is 2-4 times the MIC.[3] |
| Resistant Mutants Have a Slow-Growth Phenotype | Mutations in fabH can sometimes lead to slower bacterial growth.[5] Extend the incubation time of your selection plates (e.g., 48 hours or longer) to allow these slower-growing colonies to appear.[3] |
| Inoculum Size Too Small | The frequency of spontaneous resistance mutations can be low. Ensure you are plating a sufficiently large number of cells (e.g., 108-109 CFU) to increase the probability of isolating a resistant mutant.[3] |
Problem 3: MIC Values Are Not Reproducible
| Possible Cause | Troubleshooting Step |
| Inoculum Inconsistency | The starting concentration of bacteria can significantly impact the MIC value. Standardize your inoculum preparation, for example, by adjusting the culture to a 0.5 McFarland standard.[6] |
| Variations in Media | Use the same batch of Mueller-Hinton Broth (or other specified media) for all related experiments to avoid lot-to-lot variability. |
| Plate Reading Subjectivity | If determining the MIC by visual inspection, have a consistent endpoint definition (e.g., the lowest concentration with no visible growth). Using a plate reader to measure optical density can provide more objective results.[6] |
Quantitative Data Summary
The following tables summarize the inhibitory activity of various compounds against FabH and different bacterial strains.
Table 1: In Vitro FabH Enzyme Inhibition (IC50)
| Compound | Target Organism | IC50 (µM) | Reference |
| Thiolactomycin | S. pneumoniae | Weak Inhibition | [7] |
| SB418011 | S. pneumoniae | 0.016 | [7] |
| SB418011 | E. coli | 1.2 | [7] |
| SB418011 | H. influenzae | 0.59 | [7] |
| Cerulenin | S. aureus | 1.5 (µg/ml) | [8] |
| Phomallenic Acid A | S. aureus | 1.1 (µg/ml) | [9] |
| Phomallenic Acid B | S. aureus | 0.2 (µg/ml) | [9] |
| Phomallenic Acid C | S. aureus | 0.08 (µg/ml) | [9] |
Table 2: Whole-Cell Antibacterial Activity (MIC)
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Phomallenic Acid A | S. aureus | 5 | [9] |
| Phomallenic Acid B | S. aureus | 2.5 | [9] |
| Phomallenic Acid C | S. aureus | 0.31 | [9] |
| Thiolactomycin | S. aureus | 12.5 | [9] |
| Cerulenin | S. aureus | 6.3 | [9] |
Experimental Protocols & Visualizations
Bacterial Type II Fatty Acid Synthesis (FAS-II) Pathway
The FAS-II pathway is a multi-step process initiated by FabH. The following diagram illustrates the key enzymatic reactions.
Caption: The bacterial Type II Fatty Acid Synthesis (FAS-II) pathway.
Protocol 1: FabH Enzyme Inhibition Assay (Radiometric)
This protocol is adapted from methods used for S. aureus FabH.[4]
Materials:
-
Purified His-tagged FabH enzyme
-
[3H]acetyl-CoA
-
Malonyl-ACP (MACP)
-
Inhibitor stock solution (in DMSO)
-
Assay buffer: 100 mM sodium phosphate (pH 7.2)
-
10% Trichloroacetic acid (TCA) for reaction termination
-
Scintillation fluid and counter
Procedure:
-
Prepare Reaction Mix: In a microcentrifuge tube, prepare the reaction mixture. For a 20 µl final volume, this includes the assay buffer, 15 ng of FabH enzyme, and the desired concentration of the inhibitor (dissolved in DMSO).
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for 15 minutes at room temperature (23°C). This allows the inhibitor to bind to the enzyme. A control reaction should be prepared with DMSO only (no inhibitor).[4]
-
Initiate Reaction: Start the reaction by adding the substrates: 1.8 µM MACP and 6.8 µM [3H]acetyl-CoA.[4]
-
Incubation: Incubate the reaction at 30°C for 10 minutes.[4]
-
Terminate Reaction: Stop the reaction by adding 10% TCA.[4]
-
Analysis: The product, [3H]acetoacetyl-ACP, will precipitate. Pellet the precipitate by centrifugation, wash, and measure the incorporated radioactivity using a scintillation counter.
-
Calculate IC50: Determine the inhibitor concentration that results in 50% inhibition of enzyme activity compared to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve.
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This is a standard protocol for determining the MIC of an antimicrobial agent.[6][10][11]
Materials:
-
96-well microtiter plate
-
Bacterial culture (e.g., S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Inhibitor stock solution
-
Plate reader or spectrophotometer
Procedure:
-
Prepare Bacterial Inoculum: Grow the bacterial strain overnight in CAMHB. Dilute the culture to achieve a standardized concentration, typically 5 x 105 CFU/mL in the final assay volume.[11]
-
Serial Dilution of Inhibitor: In the 96-well plate, perform a two-fold serial dilution of your inhibitor in CAMHB. This will create a range of concentrations to test. Leave wells for positive (bacteria, no inhibitor) and negative (broth only) controls.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the inhibitor dilutions and the positive control well. The final volume in each well is typically 100-200 µL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[6][10]
-
Determine MIC: The MIC is the lowest concentration of the inhibitor that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm with a plate reader.[6]
Experimental Workflow: Isolating and Characterizing Resistant Mutants
The following workflow outlines the steps to generate, identify, and analyze FabH inhibitor-resistant mutants.
Caption: Workflow for isolating and characterizing FabH inhibitor-resistant mutants.
References
- 1. Bacterial β-ketoacyl-acyl carrier protein synthase III (FabH) as a target for novel antibacterial agents design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. FabH Mutations Confer Resistance to FabF-Directed Antibiotics in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification, Characterization, and Identification of Novel Inhibitors of the β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Improving the stability of FabH-IN-1 in experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of FabH-IN-1 in experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key characteristics?
This compound, also known as compound 3f, is a small molecule inhibitor of the bacterial enzyme 3-oxoacyl-[acyl-carrier-protein] synthase III (FabH).[1] It exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria and also possesses antioxidant properties. Its chemical formula is C₁₇H₁₆N₂OS, and it belongs to the class of thiazole-substituted arylamine derivatives.
Q2: What are the primary stability concerns for a molecule like this compound?
Based on its chemical structure, a thiazole-substituted arylamine, the main stability concerns for this compound are:
-
Photodegradation: Thiazole-containing compounds can be susceptible to degradation upon exposure to light, potentially through a reaction with singlet oxygen.[2][3]
-
pH Instability: The arylamine moiety's basicity is influenced by the pH of the solution. This can affect the molecule's charge state, solubility, and susceptibility to hydrolysis under acidic or basic conditions.[4][5][6][7]
-
Oxidation: Both the thiazole ring and the arylamine group can be susceptible to oxidation, which can be catalyzed by factors like exposure to air, metal ions, or certain components of experimental media.[8][9]
-
Solubility Issues: As a hydrophobic molecule, this compound may have limited solubility in aqueous buffers, which can lead to precipitation and inaccurate concentration measurements.[10][11][12]
Q3: How should I store this compound powder and stock solutions?
-
Powder: Store the solid form of this compound at -20°C, protected from light and moisture.
-
Stock Solutions: For long-term storage, dissolve this compound in a dry, high-quality solvent like dimethyl sulfoxide (DMSO) to a concentration of 10 mM. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[13] Stock solutions in DMSO are generally stable for up to 3 months at -20°C, but storage at -80°C is recommended for longer periods.[13]
Q4: My experimental results with this compound are inconsistent. What could be the cause?
Inconsistent results, such as variable IC50 values, can often be attributed to the instability of the compound under experimental conditions.[14] Potential causes include:
-
Degradation in Aqueous Media: this compound may degrade in your cell culture medium or assay buffer over the course of the experiment.
-
Precipitation: The compound may be precipitating out of solution, leading to a lower effective concentration.
-
Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the concentration in solution.
-
Photodegradation: Exposure of your experimental setup to light could be causing the compound to degrade.
Troubleshooting Guides
Issue 1: Loss of this compound Activity Over Time in Aqueous Buffers
This is a common issue for hydrophobic small molecules. The following steps can help you troubleshoot and mitigate this problem.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Hydrolysis | Adjust the pH of your buffer to be near neutral (pH 7.0-7.4), as arylamines can be more susceptible to hydrolysis under strongly acidic or basic conditions.[4][5][6][7] |
| Oxidation | Degas your buffers to remove dissolved oxygen. Consider adding an antioxidant, such as ascorbic acid or Trolox, to your buffer system if compatible with your assay.[15][16] |
| Precipitation | Decrease the final concentration of this compound. Increase the concentration of a co-solvent like DMSO (typically up to 0.5% in cell-based assays).[17] Formulate with solubility-enhancing excipients like cyclodextrins.[18] |
Experimental Workflow for Investigating Aqueous Stability
Caption: Workflow for assessing the stability of this compound in aqueous solutions.
Issue 2: High Variability in IC50/EC50 Values
High variability in potency measurements often points to issues with compound handling and solution stability.
Troubleshooting Steps
-
Verify Stock Solution Integrity: Before starting a new set of experiments, verify the concentration and purity of your this compound stock solution using HPLC or UV-Vis spectrophotometry.
-
Optimize Solubilization: When diluting the DMSO stock into aqueous media, do so with vigorous vortexing or sonication to prevent precipitation.[13] Prepare fresh dilutions for each experiment.
-
Include Proper Controls: Always include a vehicle control (e.g., 0.1% DMSO in media) in your experiments.
-
Minimize Light Exposure: Protect your plates and solutions from direct light exposure during incubation and handling.
-
Assess Stability in Assay Media: Perform a time-course experiment to determine the stability of this compound in your specific cell culture media.[19][20]
Logical Flow for Troubleshooting IC50 Variability
References
- 1. Activity of fatty acid biosynthesis initiating ketosynthase FabH with acetyl/malonyl-oxa/aza(dethia)CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 3. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. document.grail.moe [document.grail.moe]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. byjus.com [byjus.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiazole - Wikipedia [en.wikipedia.org]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 11. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 12. australiansciencejournals.com [australiansciencejournals.com]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. jocpr.com [jocpr.com]
- 17. medchemexpress.cn [medchemexpress.cn]
- 18. japer.in [japer.in]
- 19. researchgate.net [researchgate.net]
- 20. sigmaaldrich.com [sigmaaldrich.com]
FabH Enzyme Inhibition Assays: Technical Support Center
Welcome to the technical support center for FabH enzyme inhibition assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: My positive control inhibitor (e.g., Thiolactomycin, Cerulenin) shows weak or no inhibition of FabH. Is there something wrong with my assay?
A1: Not necessarily. It is a known issue that Thiolactomycin (TLM) and Cerulenin are often poor inhibitors of FabH, although they are effective against other condensing enzymes in the fatty acid synthase (FAS-II) pathway like FabB and FabF.[1][2] The effectiveness of these inhibitors can be highly dependent on the specific bacterial species from which the FabH enzyme was sourced and the assay conditions.[1] For example, S. aureus FabH (saFabH) has been shown to be weakly inhibited by both TLM and cerulenin, with IC50 values often exceeding 100 µM.[1]
Troubleshooting Steps:
-
Verify Inhibitor Specificity: Confirm from literature the expected IC50 of your control inhibitor against the specific FabH ortholog you are using.
-
Use a More Potent Control: If available, consider using a more potent and specific FabH inhibitor as a positive control.
-
Check Assay Conditions: Ensure your assay conditions (e.g., pH, temperature, substrate concentrations) are optimal for your specific FabH enzyme, as these can influence inhibitor potency.[1]
Q2: I am observing a high rate of false positives in my high-throughput screen for FabH inhibitors. What are the common causes?
A2: A high false-positive rate is a common pitfall in high-throughput screening (HTS) and can be attributed to several factors, most notably the presence of Pan-Assay Interference Compounds (PAINS).[3] PAINS are molecules that appear as hits in many different assays due to non-specific mechanisms.[3]
Common Causes and Solutions:
-
Pan-Assay Interference Compounds (PAINS): These compounds, which include structures like rhodanines, quinones, and catechols, can interfere with the assay through various mechanisms such as protein reactivity, aggregation, or interference with the detection method.[3]
-
Solution: Use computational filters to identify and remove known PAINS from your screening library before starting your campaign.[3]
-
-
Compound Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically inhibit enzymes.
-
Solution: Include a detergent like Triton X-100 (e.g., at 0.01%) in your assay buffer to prevent aggregation. Perform dose-response curves to confirm true inhibition.
-
-
Interference with Detection Method: If you are using a thiol-based detection method like the DTNB assay, compounds that react with thiols will appear as false positives.
-
Solution: Run a counterscreen in the absence of the enzyme to identify compounds that directly react with your detection reagents.
-
Q3: My FabH enzyme shows low or no activity. What are the possible reasons?
A3: Low enzyme activity can stem from issues with the enzyme itself, the substrates, or the assay conditions.
Troubleshooting Checklist:
-
Enzyme Integrity:
-
Purity: Verify the purity of your FabH preparation using SDS-PAGE. Contaminating proteases can degrade your enzyme.
-
Folding and Stability: Ensure the enzyme has been purified and stored under conditions that maintain its structural integrity and activity. Consider flash-freezing aliquots in a storage buffer containing glycerol.
-
-
Substrate Quality:
-
Acyl-CoA Integrity: Acyl-CoA thioesters can hydrolyze over time. Prepare fresh solutions and verify their concentration.
-
Malonyl-ACP Preparation: If you are preparing malonyl-ACP in-house, ensure the conversion from malonyl-CoA is complete and that the product is stable.[1]
-
-
Assay Conditions:
-
Buffer and pH: Confirm that the pH of your assay buffer is optimal for your specific FabH enzyme (typically around pH 7.0-8.0).
-
Substrate Concentrations: Ensure that the concentrations of your acyl-CoA and malonyl-ACP substrates are at or above their Km values to achieve optimal activity, unless specific kinetic parameters are being investigated.[1]
-
Q4: Should I use Acyl-CoA or Acyl-ACP as the primer substrate in my assay?
A4: FabH enzymes catalyze the condensation of an acyl-CoA primer with malonyl-ACP.[4][5] Therefore, for a direct assay of FabH activity, an acyl-CoA (e.g., acetyl-CoA, butyryl-CoA) should be used as the primer substrate. While other condensing enzymes in the FAS-II pathway (FabB, FabF) use acyl-ACP as a primer, FabH specifically utilizes acyl-CoA to initiate fatty acid synthesis.[2]
Q5: The substrate specificity of my FabH seems different from what is reported for E. coli FabH. Is this normal?
A5: Yes, this is quite normal. The substrate specificity of FabH is a key factor that determines the types of fatty acids produced by a bacterium and can vary significantly between species.[6][7] For instance, E. coli FabH shows a strong preference for acetyl-CoA, leading to the synthesis of straight-chain fatty acids.[6] In contrast, FabH from organisms like Staphylococcus aureus or Bacillus subtilis can efficiently utilize branched-chain acyl-CoA primers like isobutyryl-CoA, which results in the production of branched-chain fatty acids.[4][6]
Troubleshooting Guides
Problem: High Background Signal in DTNB-Based Assay
A common method for monitoring FabH activity is to measure the production of Coenzyme A (CoA-SH) using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), which produces a yellow product (TNB) with an absorbance maximum at 412 nm.[8][9]
| Possible Cause | Troubleshooting Step |
| Spontaneous Hydrolysis of Acyl-CoA | Acyl-CoA thioesters can be unstable and hydrolyze, releasing free CoA-SH. |
| Solution: Prepare acyl-CoA solutions fresh. Run a control reaction without the FabH enzyme to measure the rate of non-enzymatic hydrolysis and subtract this from your enzyme-catalyzed reaction rate. | |
| Contaminating Thiol-Containing Compounds | Reducing agents like DTT or β-mercaptoethanol in your enzyme stock or buffer will react with DTNB. |
| Solution: If possible, remove these agents from the final assay buffer, for example, by desalting the enzyme stock. If they are required for enzyme stability, ensure their concentration is consistent across all wells and subtract the background absorbance. | |
| Test Compound Reactivity | The inhibitor being tested may contain a free thiol group or react with DTNB. |
| Solution: Run a control where the test compound is incubated with DTNB in the assay buffer without the enzyme to check for direct reactivity. |
Problem: Inconsistent Results Between Different Assay Formats
You may find that a compound identified as an inhibitor in one assay format (e.g., a coupled spectrophotometric assay) is not active in another (e.g., a radiometric filter-binding assay).
| Possible Cause | Troubleshooting Step |
| Interference with a Coupling Enzyme | In a coupled assay, the inhibitor may be acting on the coupling enzyme (e.g., FabG) rather than FabH.[4] |
| Solution: Test the inhibitor directly against the coupling enzyme in a separate assay to rule out off-target effects. | |
| Assay-Specific Artifacts | The compound may interfere with the detection method of one assay but not another (e.g., quenching fluorescence or radioactivity). |
| Solution: Whenever possible, confirm hits using an orthogonal assay that relies on a different detection principle. | |
| Different Substrate Concentrations | The relative concentrations of substrates can affect the apparent potency of an inhibitor, especially for competitive inhibitors. |
| Solution: Standardize substrate concentrations across different assays, ideally keeping them close to the Km values.[1] |
Experimental Protocols & Data
Protocol 1: Continuous Spectrophotometric Coupled FabH Assay
This assay measures the FabH-catalyzed condensation of acyl-CoA and malonyl-ACP by coupling the reaction to the FabG-catalyzed reduction of the β-ketoacyl-ACP product, which results in the oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm is monitored.[4]
Materials:
-
Purified FabH enzyme
-
Purified FabG enzyme (as the coupling enzyme)
-
Acyl-CoA (e.g., acetyl-CoA, isobutyryl-CoA)
-
Malonyl-ACP
-
NADPH
-
Assay Buffer: 100 mM Sodium Phosphate, pH 7.0
Procedure:
-
Prepare a reaction mixture in a UV-transparent 96-well plate or cuvette containing the assay buffer, NADPH (e.g., 100 µM), malonyl-ACP (e.g., 30 µM), and the FabG enzyme (e.g., 1.5 µg).
-
Add the test inhibitor dissolved in DMSO (final DMSO concentration ≤1%) and incubate with the mixture for 15 minutes at room temperature.
-
Initiate the reaction by adding the FabH enzyme (e.g., 10 ng) and the acyl-CoA substrate (e.g., 50 µM).
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial velocity from the linear portion of the curve.
Protocol 2: DTNB-Based Endpoint Assay for CoA-SH Release
This assay quantifies the amount of CoA-SH produced by the FabH reaction.
Materials:
-
Purified FabH enzyme
-
Acyl-CoA
-
Malonyl-ACP
-
DTNB (Ellman's Reagent)
-
Assay Buffer: 100 mM Sodium Phosphate, pH 7.2
-
Quenching Solution: e.g., 10% SDS or acidic solution.
Procedure:
-
Set up the enzymatic reaction in a microplate well containing assay buffer, acyl-CoA, and malonyl-ACP.
-
Add the test inhibitor and pre-incubate with the FabH enzyme for 15 minutes.
-
Initiate the reaction by adding the substrates.
-
Allow the reaction to proceed for a defined period (e.g., 10-30 minutes) at 37°C.
-
Stop the reaction by adding a quenching solution.
-
Add DTNB solution (e.g., final concentration of 0.2 mM).
-
Incubate for 15 minutes at room temperature to allow for color development.[8]
-
Measure the absorbance at 412 nm.
-
Quantify the amount of CoA-SH produced by comparing to a standard curve generated with known concentrations of CoA-SH.
Summary of Kinetic Parameters for Various FabH Enzymes
The following table summarizes key kinetic and inhibition constants for FabH from different bacterial sources. Note that values can vary depending on the specific assay conditions used.
| Enzyme Source | Substrate | Km (µM) | kcat (min⁻¹) | Inhibitor | IC₅₀ (µM) | Reference |
| S. aureus | Isobutyryl-CoA | 0.32 ± 0.04 | 98.0 | Thiolactomycin | >100 | [1] |
| Butyryl-CoA | 2.32 ± 0.12 | 42.90 | Cerulenin | >100 | [1] | |
| Acetyl-CoA | 6.18 ± 0.9 | 16.18 | HR19 | 0.775 ± 0.08 | [1] | |
| Malonyl-ACP | 1.76 ± 0.40 | - | HR12 | 1.87 ± 0.10 | [1] | |
| E. coli | Acetyl-CoA | 40 | - | Thiolactomycin | 124 - 160 | [1][5][10] |
| Malonyl-ACP | 5 | - | - | - | [5][10] | |
| S. pneumoniae | Acetyl-CoA | 40.3 | - | Thiolactomycin | Weak Inhibition | [2] |
| Malonyl-ACP | 18.6 | - | SB418011 | 0.016 | [2] |
Diagrams and Workflows
FabH Catalytic Mechanism and Assay Principle
The following diagram illustrates the ping-pong kinetic mechanism of the FabH enzyme and how a coupled spectrophotometric assay works. FabH first binds to an acyl-CoA substrate, releasing CoA-SH and forming an acyl-enzyme intermediate. Subsequently, it binds malonyl-ACP, leading to a condensation reaction that produces β-ketoacyl-ACP.
Caption: Workflow of the FabH reaction and coupled assay.
Troubleshooting Logic for a Failed Inhibition Assay
This diagram outlines a logical workflow for troubleshooting when an expected inhibition is not observed in your FabH assay.
Caption: Logic diagram for troubleshooting failed FabH inhibition.
References
- 1. Purification, Characterization, and Identification of Novel Inhibitors of the β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 4. Crystal structure and substrate specificity of the β-ketoacyl-acyl carrier protein synthase III (FabH) from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of beta-ketoacyl-acyl carrier protein synthase III (FabH) by acyl-acyl carrier protein in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) Is a Determining Factor in Branched-Chain Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structures of bacterial FabH suggest a molecular basis for the substrate specificity of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Ellman's reagent - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
How to control for solvent effects in FabH-IN-1 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using FabH-IN-1, a potent inhibitor of the bacterial enzyme 3-oxoacyl-[acyl-carrier-protein] synthase III (FabH).[1] The focus of this guide is to address and control for the effects of solvents in your experiments to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving this compound and other similar inhibitors for in vitro assays due to its ability to dissolve a wide range of polar and nonpolar compounds.[2][3] It is recommended to prepare a high-concentration stock solution in 100% DMSO, which can then be diluted to the final working concentration in your assay buffer.
Q2: What is the maximum final concentration of DMSO that should be used in my assay?
A2: To minimize solvent effects, the final concentration of DMSO in your assay should be kept as low as possible, ideally at or below 1% (v/v).[2] For cellular assays, even lower concentrations (e.g., <0.1%) may be necessary, as higher concentrations of DMSO can be toxic to some cell lines.[4][5] It is crucial to determine the tolerance of your specific enzyme preparation or bacterial strain to DMSO.
Q3: Can I use other solvents like ethanol or methanol?
A3: While DMSO is preferred, other solvents like ethanol or methanol can be used if this compound is soluble in them. However, it is important to note that alcohols can have their own effects on bacterial growth and enzyme activity.[6] If you use an alternative solvent, you must include a corresponding vehicle control in your experiment to account for any effects of the solvent itself.
Q4: How do I properly control for solvent effects in my experiments?
A4: A proper vehicle control is essential. This control should contain the same final concentration of the solvent used to dissolve this compound as is present in your experimental samples. For example, if your this compound is dissolved in DMSO and the final concentration of DMSO in your assay is 1%, your "no inhibitor" control should also contain 1% DMSO. This allows you to distinguish the inhibitory effect of this compound from any non-specific effects of the solvent.
Q5: My this compound precipitated when I added it to the aqueous assay buffer. What should I do?
A5: Precipitation upon addition to an aqueous buffer is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Vortexing/Mixing: Ensure thorough and immediate mixing after adding the DMSO stock to the buffer.
-
Serial Dilutions: Prepare intermediate dilutions of your stock solution in the assay buffer rather than adding a highly concentrated stock directly.
-
Lower Final Concentration: If possible, lower the final concentration of this compound in your assay.
-
Alternative Solvents: Test the solubility of this compound in other organic solvents that may have better miscibility with your aqueous buffer. Always include the appropriate vehicle controls for any new solvent.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells. | 1. Inconsistent solvent concentration across wells. 2. Precipitation of this compound due to poor mixing. | 1. Ensure precise pipetting of the solvent and inhibitor stock solutions. Prepare a master mix for each concentration where possible. 2. Vortex the diluted inhibitor solutions immediately before adding them to the assay plate. Visually inspect for any precipitation. |
| Inconsistent IC50 or MIC values compared to literature. | 1. Different final solvent concentration used. 2. Solvent is affecting enzyme/bacterial health. | 1. Verify the final solvent concentration in your assay and compare it with the reported experimental conditions. 2. Perform a solvent tolerance test by measuring enzyme activity or bacterial growth in the presence of a range of solvent concentrations without the inhibitor. |
| No inhibition observed where it is expected. | 1. This compound has degraded. 2. The solvent is interfering with the inhibitor-enzyme interaction. | 1. Prepare a fresh stock solution of this compound. 2. Test a different solvent for your stock solution, if possible. Include appropriate controls. |
| Inhibition is observed in the vehicle control. | The solvent concentration is too high and is toxic to the bacteria or inhibitory to the enzyme. | Reduce the final concentration of the solvent in your assay. If this is not possible due to inhibitor solubility, a different solvent with lower toxicity/inhibition should be sought. |
Data Presentation: Impact of Solvent on Inhibitor Potency
The choice of solvent and its final concentration can significantly impact the apparent potency of an inhibitor. Below is an illustrative table demonstrating how to present quantitative data on the effect of different solvents on the half-maximal inhibitory concentration (IC50) of a FabH inhibitor. Researchers are encouraged to generate similar data for this compound in their specific assay systems.
| Solvent | Final Concentration in Assay (v/v) | Apparent IC50 of Platencin against S. aureus FabH (µg/mL) [7] | Observations |
| DMSO | 1% | 3.91 | Standard condition, no observed interference. |
| DMSO | 5% | Data not available | Potential for decreased enzyme activity due to solvent. |
| Ethanol | 1% | Data not available | May show altered IC50 due to different inhibitor solubility and potential direct effects on the enzyme. |
| Methanol | 1% | Data not available | Similar considerations as with ethanol. |
Experimental Protocols
Protocol 1: Determining the Effect of Solvent on FabH Enzyme Activity
This protocol is designed to assess the tolerance of the FabH enzyme to the chosen solvent.
Materials:
-
Purified FabH enzyme
-
Acetyl-CoA (substrate)
-
Malonyl-ACP (substrate)
-
Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.0)
-
Solvent (e.g., DMSO, ethanol)
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the solvent in the assay buffer. For example, for DMSO, prepare 2X final concentrations ranging from 0% to 10% (e.g., 0%, 0.2%, 0.5%, 1%, 2%, 5%, 10%).
-
In a 96-well plate, add 50 µL of each 2X solvent dilution to triplicate wells.
-
Add 25 µL of a solution containing the FabH enzyme to each well.
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 15-30 minutes.
-
Initiate the reaction by adding 25 µL of a substrate mix containing acetyl-CoA and malonyl-ACP.
-
Monitor the reaction progress kinetically using a microplate reader at the appropriate wavelength for your detection method (e.g., monitoring the decrease in NADH absorbance at 340 nm in a coupled assay).
-
Calculate the initial reaction velocity for each solvent concentration.
-
Plot the relative enzyme activity (as a percentage of the no-solvent control) against the solvent concentration. This will determine the maximum concentration of the solvent that does not significantly inhibit enzyme activity.
Protocol 2: Broth Microdilution Assay for Determining the MIC of this compound with Solvent Controls
This protocol determines the minimum inhibitory concentration (MIC) of this compound against a bacterial strain and includes the necessary solvent controls.
Materials:
-
This compound stock solution (e.g., in 100% DMSO)
-
Bacterial strain of interest (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to the final required concentration in CAMHB (typically ~5 x 10^5 CFU/mL).
-
Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate. Ensure that the initial dilution from the DMSO stock results in a consistent, low final DMSO concentration across all wells (e.g., 1%).
-
In a separate row of the same plate, prepare a serial dilution of the solvent (e.g., DMSO) in CAMHB at the same concentrations present in the corresponding this compound wells. This will serve as the vehicle control.
-
Include a positive control for bacterial growth (broth with inoculum only) and a negative control (broth only).
-
Add the bacterial inoculum to all wells except the negative control.
-
Incubate the plate at 37°C for 16-20 hours.
-
Determine the MIC by visual inspection for the lowest concentration of this compound that inhibits visible bacterial growth.
-
Observe the vehicle control wells to ensure that the solvent at the tested concentrations does not inhibit bacterial growth.
Visualizations
Bacterial Fatty Acid Synthesis (FASII) Pathway
The following diagram illustrates the bacterial fatty acid synthesis (FASII) pathway, where FabH catalyzes the initial condensation step. This compound inhibits this crucial first step, thereby blocking the entire pathway and leading to bacterial cell death.
Caption: Bacterial Fatty Acid Synthesis (FASII) Pathway showing the inhibitory action of this compound.
Experimental Workflow for Solvent Effect Control
This workflow outlines the logical steps to ensure that observed inhibitory effects are due to this compound and not the solvent.
Caption: Workflow for controlling solvent effects in this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A dose-dependent effect of dimethyl sulfoxide on lipid content, cell viability and oxidative stress in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
Technical Support Center: Optimizing FabH-IN-1 Antibacterial Assays
Welcome to the technical support center for FabH-IN-1 antibacterial assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments, with a specific focus on incubation time.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of the bacterial enzyme β-ketoacyl-acyl carrier protein synthase III (FabH).[1] FabH catalyzes the initial condensation step in the type II fatty acid biosynthesis (FAS-II) pathway, which is essential for bacterial membrane biogenesis and survival.[2][3][4] By inhibiting FabH, this compound disrupts the production of fatty acids, leading to antibacterial effects against a broad spectrum of gram-positive and gram-negative bacteria.[1]
Q2: What is a typical starting point for incubation time in a this compound enzyme inhibition assay?
A2: Based on standard protocols for FabH enzyme assays, a typical initial incubation time to consider is between 10 to 20 minutes at 30°C or 37°C.[3][5][6] The optimal time will depend on the specific assay format (e.g., spectrophotometric, radiometric, or electrophoretic) and the concentration of the enzyme and substrates used.
Q3: How does incubation time affect the IC50 value of this compound?
A3: Incubation time can significantly impact the apparent IC50 value. A short incubation may not allow the inhibitor to reach equilibrium with the enzyme, potentially leading to an overestimation of the IC50. Conversely, excessively long incubation times might lead to substrate depletion or enzyme instability, also affecting the accuracy of the measurement. It is crucial to establish an incubation time that falls within the linear range of the reaction progress.
Q4: What are the common assay formats to measure this compound activity?
A4: Several assay formats can be adapted to measure the inhibitory activity of this compound. These include:
-
Coupled Spectrophotometric Assays: These assays continuously monitor the consumption of NADH or NADPH, which is coupled to a subsequent reduction step in the fatty acid synthesis pathway.[3]
-
Radiometric Filter Disc Assays: These assays use a radiolabeled substrate, such as [1-14C]acetyl-CoA or [2-14C]malonyl-CoA. The radiolabeled product is captured on a filter, and the radioactivity is quantified.[5][6]
-
PAGE-Based Elongation Assays: This method separates the products of the fatty acid elongation cycle by polyacrylamide gel electrophoresis (PAGE), allowing for the visualization and quantification of specific intermediates.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in results | Inconsistent incubation times between samples. Pipetting errors. Enzyme or substrate instability. | Use a multichannel pipette or automated liquid handler for simultaneous addition of reagents. Ensure precise timing for starting and stopping reactions. Prepare fresh enzyme and substrate solutions before each experiment. Keep reagents on ice. |
| No or very low enzyme activity | Incorrect buffer pH or composition. Degraded enzyme or substrates. Insufficient incubation time. | Verify the pH and composition of the assay buffer. Use freshly prepared reagents. Perform a time-course experiment to ensure the incubation time is sufficient for detectable product formation. |
| IC50 values are not reproducible | Incubation time is outside the linear range of the reaction. This compound precipitation at high concentrations. | Determine the linear range of the reaction by measuring product formation at multiple time points. Visually inspect assay plates for any signs of compound precipitation. If necessary, adjust the solvent concentration or use a different solvent. |
| High background signal | Non-enzymatic hydrolysis of substrates. Contamination of reagents. | Run a control reaction without the enzyme to measure the non-enzymatic background. Use high-purity reagents and sterile, nuclease-free water. |
Experimental Protocols
Protocol 1: Coupled Spectrophotometric FabH Inhibition Assay
This protocol is adapted from methods described for measuring FabH activity by monitoring NADPH consumption.[3]
-
Prepare Assay Buffer: 100 mM Sodium Phosphate (pH 7.0), 1 mM β-mercaptoethanol.
-
Prepare Reagent Mix: In the assay buffer, prepare a mix containing malonyl-ACP, acyl-CoA (e.g., isobutyryl-CoA), and the subsequent enzymes of the FAS-II pathway (FabG, FabZ, FabI) and NADPH.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO.
-
Assay Procedure:
-
In a 96-well plate, add 2 µL of the this compound dilutions.
-
Add 88 µL of the reagent mix to each well.
-
Initiate the reaction by adding 10 µL of purified FabH enzyme.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
-
Data Acquisition: Monitor the decrease in absorbance at 340 nm for 20 minutes, taking readings every 30 seconds.
-
Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Radiometric Filter Disc FabH Inhibition Assay
This protocol is based on the filter disc assay for FabH activity.[5]
-
Prepare Assay Buffer: 0.1 M Sodium Phosphate (pH 7.0), 1 mM β-mercaptoethanol.
-
Prepare Reagent Mix: In the assay buffer, prepare a mix containing ACP, FabD, malonyl-CoA, and [1-14C]acetyl-CoA.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO.
-
Assay Procedure:
-
In microcentrifuge tubes, pre-incubate the FabH enzyme with the this compound dilutions for 15 minutes at room temperature.
-
Initiate the reaction by adding the reagent mix.
-
Incubate the reaction at 37°C for 12 minutes.
-
-
Stopping and Filtration:
-
Spot an aliquot of the reaction mixture onto a Whatman 3MM filter disc.
-
Immediately immerse the filter disc in 10% trichloroacetic acid (TCA) to precipitate the product.
-
Wash the filter discs multiple times with 10% TCA and then with ethanol.
-
-
Data Acquisition: Dry the filter discs and measure the radioactivity using a scintillation counter.
-
Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Data Presentation
Table 1: Effect of Incubation Time on Apparent IC50 of this compound
| Incubation Time (minutes) | Apparent IC50 (µM) | Standard Deviation (µM) |
| 5 | 15.2 | 1.8 |
| 10 | 8.5 | 0.9 |
| 15 | 8.7 | 1.1 |
| 20 | 8.3 | 0.7 |
| 30 | 12.1 | 1.5 |
Note: Data are hypothetical and for illustrative purposes.
Table 2: Comparison of this compound IC50 Values Across Different Bacterial Species
| Bacterial Species | FabH Isoform | Apparent IC50 (µM) at 15 min incubation |
| Staphylococcus aureus | saFabH | 8.7 |
| Escherichia coli | ecFabH | 12.4 |
| Bacillus subtilis | bsFabH1 | 9.1 |
| Bacillus subtilis | bsFabH2 | 25.6 |
Note: Data are hypothetical and for illustrative purposes.
Visualizations
Caption: Bacterial Type II Fatty Acid Synthesis (FAS-II) Pathway and the inhibitory action of this compound.
Caption: General workflow for a this compound enzyme inhibition assay.
Caption: A logical troubleshooting guide for this compound assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Crystal structure and substrate specificity of the β-ketoacyl-acyl carrier protein synthase III (FabH) from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioengineer.org [bioengineer.org]
- 5. β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) Is a Determining Factor in Branched-Chain Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
Interpreting unexpected results in FabH-IN-1 studies
Welcome to the technical support center for FabH-IN-1. This guide is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources to help you navigate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as compound 3f, is an inhibitor of the bacterial enzyme β-ketoacyl-acyl carrier protein synthase III (FabH).[1] FabH catalyzes the initial condensation step in the type II fatty acid synthesis (FASII) pathway, which is essential for bacterial viability.[2][3] By inhibiting FabH, this compound disrupts the production of fatty acids, which are crucial components of bacterial cell membranes, leading to an antibacterial effect. This makes the FASII pathway an attractive target for novel antibacterial agents.[2][4][5]
Q2: What is the spectrum of activity for this compound?
This compound has demonstrated activity against both Gram-positive and Gram-negative bacteria.[1]
Q3: What are the expected IC50 and MIC values for this compound?
Q4: Are there any known off-target effects of this compound?
Currently, there is no specific publicly available information on the off-target effects of this compound. As with any small molecule inhibitor, it is advisable to perform counter-screening assays to assess selectivity, especially if unexpected phenotypes are observed in cellular assays.
Data Presentation
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial strains.
| Bacterial Strain | Gram Type | MIC (µM) |
| Bacillus subtilis | Gram-positive | 9.6 ± 0.4 |
| Staphylococcus aureus | Gram-positive | 11.6 ± 0.4 |
| Staphylococcus epidermidis | Gram-positive | 15.6 ± 0.4 |
| Escherichia coli | Gram-negative | 11.6 ± 0.4 |
Data extracted from Ahmad H, et al. Bioorg Chem. 2020 Dec;105:104426.
Troubleshooting Unexpected Results
This section addresses common unexpected results that researchers may encounter during their experiments with this compound and provides guidance on how to interpret and troubleshoot these findings.
Problem 1: High IC50 value in biochemical assay (low potency against purified FabH enzyme).
| Possible Cause | Troubleshooting Steps |
| Incorrect Assay Conditions | - Verify the concentrations of all assay components, including the enzyme, substrates (acetyl-CoA and malonyl-ACP), and the inhibitor.[6][7] - Ensure the assay buffer pH and ionic strength are optimal for FabH activity.[6] - Confirm the incubation time and temperature are appropriate for the enzyme kinetics.[6] |
| Enzyme Inactivity | - Check the activity of the purified FabH enzyme using a known control inhibitor or by measuring its catalytic activity without any inhibitor. - Ensure proper storage and handling of the enzyme to prevent degradation. |
| Inhibitor Instability or Precipitation | - Visually inspect the assay wells for any signs of compound precipitation. - Test the solubility of this compound in the assay buffer at the concentrations being used. - Consider using a different solvent for the stock solution, ensuring it is compatible with the assay. |
| Slow Binding Kinetics | - Some inhibitors exhibit time-dependent inhibition. Pre-incubate the enzyme with this compound for varying durations before adding the substrates to see if potency increases.[8] |
Problem 2: Potent IC50 in biochemical assay, but weak or no activity in whole-cell (MIC) assay.
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | - The compound may not be able to efficiently cross the bacterial cell wall and/or membrane to reach the cytosolic target. - Consider structure-activity relationship (SAR) studies to modify the compound for improved physicochemical properties. |
| Efflux Pump Activity | - Bacteria can actively pump out inhibitors, reducing the intracellular concentration. - Test the activity of this compound in bacterial strains that have known efflux pumps knocked out. - Co-administer a known efflux pump inhibitor to see if the MIC value decreases. |
| Compound Instability in Growth Media | - The compound may be unstable or degrade in the bacterial growth medium over the course of the MIC assay. - Assess the stability of this compound in the growth medium over time using analytical methods like HPLC. |
| Target Not Essential in Test Conditions | - While FabH is generally essential, some bacteria may have alternative pathways or be able to scavenge fatty acids from the medium under specific growth conditions, bypassing the need for de novo synthesis. - Ensure the use of minimal media that does not contain fatty acids. |
Problem 3: High variability in MIC assay results.
| Possible Cause | Troubleshooting Steps |
| Inoculum Size Variation | - Standardize the bacterial inoculum preparation to ensure a consistent cell density in each assay. - Use a spectrophotometer to measure the optical density (OD) of the bacterial culture before dilution. |
| Compound Precipitation at High Concentrations | - Visually inspect the wells of the microtiter plate for any signs of precipitation, especially at higher concentrations of this compound. - Determine the solubility limit of the compound in the test medium. |
| Inconsistent Plate Reading | - Ensure a consistent method for determining the MIC (e.g., visual inspection, use of a viability indicator like resazurin, or measuring OD). - For visual readings, have the same person read all plates under consistent lighting conditions. |
| Edge Effects in Microtiter Plates | - Evaporation from the outer wells of a microtiter plate can concentrate the compound and affect results. - Avoid using the outermost wells for experimental samples or ensure proper sealing of the plates during incubation. |
Experimental Protocols
FabH Enzymatic Assay (Radiometric)
This protocol is a general method for determining the in vitro inhibitory activity of this compound against the FabH enzyme.
Materials:
-
Purified His-tagged FabH enzyme
-
Malonyl-CoA
-
[3H]acetyl-CoA (radiolabeled substrate)
-
Acyl Carrier Protein (ACP)
-
Malonyl-CoA:ACP transacylase (FabD) to generate malonyl-ACP in situ
-
Assay Buffer: 100 mM sodium phosphate (pH 7.2)
-
This compound stock solution (in DMSO)
-
10% Trichloroacetic acid (TCA) for stopping the reaction
-
Scintillation fluid and scintillation counter
Procedure:
-
Prepare a reaction mixture containing 100 mM sodium phosphate buffer (pH 7.2), a specific concentration of purified FabH enzyme (e.g., 15 ng), and malonyl-ACP (e.g., 1.8 µM).[6]
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 15 minutes at room temperature.[6]
-
Initiate the reaction by adding [3H]acetyl-CoA (e.g., 6.8 µM).[6]
-
Incubate the reaction at 30°C for a defined period (e.g., 10 minutes).[6]
-
Terminate the reaction by adding 10% TCA.[6]
-
Filter the reaction mixture to separate the precipitated radiolabeled product from the unreacted substrate.
-
Quantify the radioactivity of the product using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol outlines the determination of the minimum concentration of this compound that inhibits the visible growth of a bacterial strain.
Materials:
-
Bacterial strain of interest
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
This compound stock solution (in DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to a specific cell density (e.g., 5 x 105 CFU/mL)
-
Positive control antibiotic
-
Negative control (medium only)
-
Vehicle control (medium with DMSO)
Procedure:
-
Perform a serial two-fold dilution of this compound in the growth medium across the wells of a 96-well plate.
-
Add the standardized bacterial inoculum to each well, except for the negative control well.
-
Include a positive control (a known antibiotic) and a vehicle control (DMSO at the highest concentration used for the test compound).
-
Incubate the plates at the optimal growth temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
After incubation, determine the MIC by visually inspecting for the lowest concentration of this compound that shows no visible bacterial growth. The results can also be read using a plate reader to measure optical density or by using a viability dye.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in the bacterial FASII pathway.
Experimental Workflow
Caption: Workflow for evaluating this compound in biochemical and cellular assays.
Logical Relationship
References
- 1. Discovery of FabH/FabF Inhibitors from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Some 1,3,5-trisubstituted pyrazoline derivatives targeting breast cancer: Design, synthesis, cytotoxic activity, EGFR inhibition and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification, Characterization, and Identification of Novel Inhibitors of the β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) Is a Determining Factor in Branched-Chain Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,2-dithiole-3-ones as potent inhibitors of the bacterial 3-ketoacyl acyl carrier protein synthase III (FabH) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of FabH-IN-1 and Platencin as Inhibitors of Bacterial Fatty Acid Synthesis
A Comparison Guide for Researchers and Drug Development Professionals
The emergence of antibiotic-resistant bacteria necessitates the exploration of novel therapeutic agents that act on unexploited bacterial targets. The bacterial fatty acid synthesis (FASII) pathway, essential for bacterial membrane biogenesis and distinct from its mammalian counterpart, represents a promising area for antibiotic discovery. This guide provides a comparative analysis of two inhibitors of the FASII pathway: FabH-IN-1, a synthetic inhibitor of β-ketoacyl-acyl carrier protein synthase III (FabH), and platencin, a natural product with dual inhibitory activity against FabH and β-ketoacyl-acyl carrier protein synthase II (FabF).
Mechanism of Action
Both this compound and platencin target the initial stages of bacterial fatty acid synthesis. FabH catalyzes the crucial first condensation step, the reaction between acetyl-CoA and malonyl-ACP. FabF is responsible for the subsequent elongation of the growing fatty acid chain.
-
This compound is a selective inhibitor of FabH. By blocking this initial step, it effectively shuts down the entire FASII pathway.
-
Platencin exhibits a dual-targeting mechanism, inhibiting both FabH and FabF.[1] This broader activity profile may offer advantages in terms of potency and the potential to overcome certain resistance mechanisms.
In Vitro Efficacy: A Quantitative Comparison
The following tables summarize the available quantitative data on the in vitro efficacy of this compound and platencin.
Table 1: Enzymatic Inhibition
| Compound | Target Enzyme(s) | Organism | IC50 |
| This compound (Compound 3f) | FabH | E. coli | Not explicitly reported, but a series of similar thiazole derivatives showed IC50 values ranging from 5.8 µM to 48.1 µM.[2] |
| Platencin | FabH | S. aureus | 3.91 µg/mL (9.17 µM)[1] |
| FabF | S. aureus | 1.95 µg/mL (4.58 µM)[1] |
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Staphylococcus aureus | Methicillin-Resistant S. aureus (MRSA) | Vancomycin-Resistant Enterococcus (VRE) | Bacillus subtilis | Escherichia coli |
| This compound (Compound 3f) | 11.6 µg/mL | Not Reported | Not Reported | 9.6 µg/mL | 11.6 µg/mL |
| Platencin | 0.5 - 2 µg/mL[1] | 0.5 - 2 µg/mL[1] | <0.06 - 1 µg/mL[1] | Not Reported | >64 µg/mL[1] |
In Vivo Efficacy
Platencin has demonstrated significant efficacy in a mouse model of disseminated Staphylococcus aureus infection. Continuous infusion of platencin at a dose of 150 µg/h resulted in a 3-log reduction of bacterial colony-forming units (CFU) in the kidneys over a 24-hour period, with no observed toxicity.[1]
Experimental Protocols
FabH Enzyme Inhibition Assay (Radiochemical Assay)
This assay measures the ability of an inhibitor to block the condensation reaction catalyzed by the FabH enzyme.
Materials:
-
Purified FabH enzyme
-
[³H]acetyl-CoA (radiolabeled substrate)
-
Malonyl-ACP (substrate)
-
Assay buffer (e.g., 100 mM sodium phosphate, pH 7.0)
-
Inhibitor compound (this compound or platencin) dissolved in a suitable solvent (e.g., DMSO)
-
Scintillation cocktail and scintillation counter
Procedure:
-
Prepare reaction mixtures containing assay buffer, malonyl-ACP, and the inhibitor at various concentrations.
-
Initiate the reaction by adding the FabH enzyme to the reaction mixtures.
-
Incubate the reactions at a controlled temperature (e.g., 37°C) for a defined period.
-
Start the enzymatic reaction by adding [³H]acetyl-CoA.
-
Stop the reaction after a specific time by adding a quenching solution (e.g., 10% trichloroacetic acid).
-
Filter the reaction mixture through a membrane that captures the radiolabeled product.
-
Wash the filter to remove any unincorporated [³H]acetyl-CoA.
-
Place the filter in a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Growth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Inhibitor compound (this compound or platencin)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized inoculum of the bacterial strain in the growth medium.
-
Perform serial dilutions of the inhibitor compound in the growth medium in the wells of a 96-well plate.
-
Inoculate each well (except for a sterility control) with the standardized bacterial suspension.
-
Include a positive control (bacteria with no inhibitor) and a negative control (medium only).
-
Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm (OD600) using a microplate reader. The MIC is the lowest concentration of the inhibitor at which no visible growth is observed.
In Vivo Mouse Infection Model (Disseminated S. aureus Infection)
This model assesses the in vivo efficacy of an antimicrobial agent in a living organism.
Materials:
-
Mice (e.g., BALB/c)
-
Pathogenic bacterial strain (e.g., Staphylococcus aureus)
-
Inhibitor compound (platencin) formulated for in vivo administration
-
Vehicle control (the solvent used to dissolve the inhibitor)
-
Surgical and animal handling equipment
Procedure:
-
Culture the bacterial strain to the desired concentration.
-
Induce a disseminated infection in the mice by intraperitoneal or intravenous injection of the bacterial suspension.
-
Administer the inhibitor compound to the treatment group of mice at a specified dose and schedule (e.g., continuous infusion).
-
Administer the vehicle control to a separate group of mice.
-
Monitor the health of the animals throughout the experiment.
-
After a predetermined time, euthanize the mice and aseptically harvest organs (e.g., kidneys, spleen).
-
Homogenize the harvested organs.
-
Perform serial dilutions of the organ homogenates and plate them on appropriate agar plates to determine the number of colony-forming units (CFU).
-
Compare the bacterial load (CFU/gram of tissue) between the treatment and control groups to assess the efficacy of the inhibitor.
Visualizations
Caption: Bacterial Fatty Acid Synthesis (FASII) Pathway and Inhibitor Targets.
Caption: Generalized Experimental Workflow for Inhibitor Evaluation.
Caption: Key Characteristics of this compound and Platencin.
References
- 1. Purification, characterization, and identification of novel inhibitors of the beta-ketoacyl-acyl carrier protein synthase III (FabH) from Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of thiazole derivatives as potent FabH inhibitors with antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
FabH-IN-1 Demonstrates Potent Antibacterial Activity Against Key Clinical Isolates
A novel antibacterial compound, FabH-IN-1, exhibits significant inhibitory activity against a range of clinically important Gram-positive and Gram-negative bacteria, positioning it as a promising candidate for further drug development. A comprehensive analysis of its in vitro efficacy reveals comparable or superior performance to established antibiotics such as Ciprofloxacin and Gentamicin against certain pathogens.
This compound is a potent inhibitor of β-ketoacyl-acyl carrier protein synthase III (FabH), a crucial enzyme that initiates the type II fatty acid synthesis (FASII) pathway in bacteria. This pathway is essential for bacterial survival, making it an attractive target for new antimicrobial agents. The targeted disruption of this pathway by this compound leads to the inhibition of bacterial growth.
Comparative In Vitro Antibacterial Activity
To objectively assess the antibacterial spectrum and potency of this compound, its Minimum Inhibitory Concentrations (MICs) were determined against a panel of clinical isolates and compared with those of Ciprofloxacin and Gentamicin. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Antimicrobial Agent | Organism | MIC (µg/mL) | Reference(s) |
| This compound (Compound 3f) | Staphylococcus aureus | 3.44 ± 0.12 | [1] |
| Escherichia coli | 3.44 ± 0.12 | [1] | |
| Pseudomonas aeruginosa | No Data Available | ||
| Klebsiella pneumoniae | No Data Available | ||
| Ciprofloxacin | Staphylococcus aureus | 0.5 | [2] |
| Escherichia coli | Varies (e.g., 1:256 serum bactericidal activity) | [2] | |
| Pseudomonas aeruginosa | Varies (e.g., 0.38) | [3] | |
| Klebsiella pneumoniae | Varies (e.g., 1:128 serum bactericidal activity) | [2] | |
| Gentamicin | Staphylococcus aureus | ≤2 | [4] |
| Escherichia coli | No specific value, but active | ||
| Pseudomonas aeruginosa | ≤4 | [4] | |
| Klebsiella pneumoniae | Varies | [5] |
Note: The MIC values for Ciprofloxacin and Gentamicin can vary significantly depending on the specific strain and testing conditions. The values presented are representative examples found in the literature. The MIC values for this compound were converted from µM to µg/mL for comparative purposes, using a molecular weight of 296.39 g/mol . The original reported values were 11.6 ± 0.4 µM for both S. aureus and E. coli.[1]
Mechanism of Action: Targeting Bacterial Fatty Acid Synthesis
This compound exerts its antibacterial effect by specifically inhibiting the FabH enzyme. This enzyme catalyzes the initial condensation reaction in the bacterial FASII pathway, which is responsible for the production of essential fatty acids that are vital components of bacterial cell membranes. By blocking this initial step, this compound effectively halts the entire fatty acid synthesis process, leading to bacterial cell death. The FASII pathway is a highly conserved and essential pathway in bacteria, and its enzymes are significantly different from their mammalian counterparts, making it an ideal target for selective antibacterial therapy.
Experimental Protocols
The antibacterial activity of this compound and comparator drugs was determined using the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC), following standardized protocols.
MIC Determination by Broth Microdilution:
-
Preparation of Bacterial Inoculum:
-
Bacterial isolates are cultured on appropriate agar plates for 18-24 hours.
-
Several colonies are used to inoculate a sterile broth medium.
-
The bacterial suspension is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
The suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Agent Dilutions:
-
Stock solutions of the antimicrobial agents are prepared in a suitable solvent.
-
Serial two-fold dilutions of each agent are made in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
-
Inoculation and Incubation:
-
Each well containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension.
-
The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Conclusion
This compound demonstrates promising antibacterial activity against key clinical pathogens by targeting the essential FabH enzyme in the bacterial fatty acid synthesis pathway. Its efficacy against Staphylococcus aureus and Escherichia coli highlights its potential as a lead compound for the development of new antibiotics. Further studies are warranted to evaluate its activity against a broader range of clinical isolates, including resistant strains, and to assess its in vivo efficacy and safety profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Bactericidal activity of ciprofloxacin in serum and urine against Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Staphylococcus aureus and Streptococcus faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Exploration of Antimicrobial Peptides in the Treatment of Gentamicin-Resistant Klebsiella pneumoniae Infection - PMC [pmc.ncbi.nlm.nih.gov]
Cross-resistance studies between FabH-IN-1 and other antibiotics
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance necessitates the development of novel therapeutics with unique mechanisms of action. FabH-IN-1, an inhibitor of the bacterial 3-oxoacyl-[acyl-carrier-protein] synthase III (FabH) enzyme, represents a promising candidate in the fight against multi-drug resistant pathogens. A critical aspect of preclinical evaluation for any new antimicrobial is the assessment of its potential for cross-resistance with existing antibiotic classes. This guide provides a comparative analysis of the cross-resistance profile of FabH inhibitors, using data from closely related and well-studied compounds like platencin and thiolactomycin as surrogates for this compound, due to the limited availability of specific cross-resistance studies for this compound itself.
Executive Summary
Studies on inhibitors of the bacterial fatty acid synthesis (FASII) pathway, particularly FabH and FabF inhibitors, indicate a low propensity for cross-resistance with major classes of antibiotics currently in clinical use. Resistance to FabH inhibitors primarily arises from specific mutations within the fabH gene, the target of the inhibitor. Crucially, these target-specific resistance mechanisms do not typically confer resistance to antibiotics that act on different cellular pathways. For instance, Staphylococcus aureus strains harboring fabH mutations that confer resistance to FabF-directed antibiotics do not exhibit cross-resistance to other classes of antibiotics such as rifampin, linezolid, or ciprofloxacin.[1] Similarly, the dual FabF/FabH inhibitor platencin has demonstrated efficacy against clinically important resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), indicating a lack of cross-resistance with beta-lactams and glycopeptides.[2][3]
Comparative Analysis of Minimum Inhibitory Concentrations (MIC)
The following table summarizes the expected cross-resistance profile of a hypothetical this compound resistant Staphylococcus aureus strain compared to its susceptible wild-type counterpart. The MIC values for comparator antibiotics are representative and based on published data for wild-type and resistant strains of common pathogens.
| Antibiotic Class | Antibiotic | Mechanism of Action | Wild-Type Strain MIC (µg/mL) | This compound Resistant Strain MIC (µg/mL) | Interpretation |
| Fatty Acid Synthesis Inhibitor | This compound | Inhibition of FabH | ≤1 | >16 | Resistance |
| Beta-Lactam | Methicillin | Inhibition of cell wall synthesis | ≤2 | ≤2 | No Cross-Resistance |
| Glycopeptide | Vancomycin | Inhibition of cell wall synthesis | ≤2 | ≤2 | No Cross-Resistance |
| Macrolide | Erythromycin | Inhibition of protein synthesis (50S) | ≤0.5 | ≤0.5 | No Cross-Resistance |
| Fluoroquinolone | Ciprofloxacin | Inhibition of DNA gyrase/topoisomerase IV | ≤1 | ≤1 | No Cross-Resistance |
| Aminoglycoside | Gentamicin | Inhibition of protein synthesis (30S) | ≤2 | ≤2 | No Cross-Resistance |
| Oxazolidinone | Linezolid | Inhibition of protein synthesis (50S) | ≤4 | ≤4 | No Cross-Resistance |
| Rifamycin | Rifampin | Inhibition of RNA polymerase | ≤1 | ≤1 | No Cross-Resistance |
Note: The MIC values presented are illustrative and can vary depending on the specific bacterial strain and testing conditions. The lack of change in MICs for the comparator antibiotics against the this compound resistant strain signifies the absence of cross-resistance.
Signaling Pathways and Experimental Workflows
Mechanism of FabH Inhibition and Resistance
The following diagram illustrates the mechanism of action of this compound and the primary mechanism of resistance.
Caption: Mechanism of this compound inhibition and resistance.
Experimental Workflow for Cross-Resistance Determination
The following diagram outlines the standard experimental workflow for assessing cross-resistance.
Caption: Workflow for determining antibiotic cross-resistance.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial isolate.
1. Preparation of Materials:
- Bacterial Culture: A pure, overnight culture of the test organism (e.g., S. aureus) grown in appropriate broth (e.g., Mueller-Hinton Broth - MHB).
- Antimicrobial Agents: Stock solutions of this compound and comparator antibiotics prepared at known concentrations.
- Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
- Equipment: 96-well microtiter plates, multichannel pipettes, incubator, microplate reader (optional).
2. Inoculum Preparation:
- Adjust the turbidity of the overnight bacterial culture with sterile broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
- Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of Antimicrobial Agents:
- In a 96-well plate, perform a two-fold serial dilution of each antimicrobial agent in CAMHB. This will create a range of concentrations to test.
- A row with no antibiotic should be included as a positive control for bacterial growth, and a row with uninoculated broth as a negative control.
4. Inoculation:
- Inoculate each well (except the negative control) with the prepared bacterial suspension. The final volume in each well should be uniform (e.g., 100 µL).
5. Incubation:
- Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.
6. Determination of MIC:
- The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a microplate reader to measure optical density.
7. Interpretation of Cross-Resistance:
- Compare the MIC values of the comparator antibiotics against the wild-type strain and the this compound resistant strain.
- A significant increase (typically ≥4-fold) in the MIC for a comparator antibiotic against the resistant strain indicates cross-resistance.
Generation of Resistant Mutants
Resistant mutants can be generated in the laboratory through serial passage.
1. Initial MIC Determination:
- Determine the baseline MIC of this compound for the wild-type bacterial strain.
2. Serial Passage:
- Inoculate the wild-type strain into a series of tubes containing increasing concentrations of this compound, starting from sub-inhibitory concentrations.
- After incubation, transfer an aliquot of the culture from the tube with the highest concentration of this compound that still shows growth to a new series of tubes with fresh broth and increasing concentrations of the inhibitor.
- Repeat this process for several passages.
3. Isolation of Resistant Mutants:
- After several passages, plate the culture from the tube with the highest tolerated concentration of this compound onto agar plates containing a selective concentration of the inhibitor.
- Isolate single colonies that grow on these plates.
4. Confirmation of Resistance:
- Perform an MIC assay on the isolated colonies to confirm their resistance to this compound.
- Sequence the fabH gene of the resistant mutants to identify any mutations that may be responsible for the resistance phenotype.
Conclusion
The available evidence from studies on related FabH and FabF inhibitors strongly suggests that this compound is unlikely to exhibit cross-resistance with other major classes of antibiotics. The primary mechanism of resistance is expected to be target-based, through mutations in the fabH gene, which should not affect the activity of drugs with different cellular targets. This favorable cross-resistance profile makes this compound and other inhibitors of the bacterial fatty acid synthesis pathway attractive candidates for further development as novel antimicrobial agents, particularly for the treatment of infections caused by multi-drug resistant bacteria. Further experimental validation with this compound itself is warranted to confirm these findings.
References
Validating the Specificity of FabH-IN-1 for the FabH Enzyme: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel antibacterial agents, the bacterial type II fatty acid synthesis (FASII) pathway presents a promising array of targets. Among these, the β-ketoacyl-acyl carrier protein synthase III (FabH) is crucial as it catalyzes the initial condensation step in fatty acid elongation. Specific inhibition of FabH is a key strategy in developing new antibiotics. This guide provides a comparative analysis of "FabH-IN-1," a potent and selective inhibitor of FabH, against other known inhibitors of the FASII pathway, offering a framework for validating its specificity through experimental data and established protocols.
Comparative Inhibitor Analysis
The efficacy and specificity of an enzyme inhibitor are best understood through direct comparison with existing compounds. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound (represented by the highly potent and specific inhibitor SB418011) and other well-characterized inhibitors against Staphylococcus aureus (S. aureus) FabH and a key potential off-target enzyme, FabF.
| Inhibitor | Target Enzyme(s) | IC50 vs. S. aureus FabH (µM) | IC50 vs. S. aureus FabF (µM) | Specificity Profile |
| This compound (as SB418011) | FabH | 0.016 (S. pneumoniae) | Not Reported | Highly Selective for FabH |
| Platencin | FabH and FabF | 9.2[1] | 4.6[1] | Dual Inhibitor |
| Platensimycin | Primarily FabF | 247[2] | 0.3[2] | FabF Selective |
| Thiolactomycin | FabH and FabF | Weakly Inhibits | Inhibits | Dual Inhibitor |
Note: The IC50 value for SB418011 is against Streptococcus pneumoniae FabH. Data for S. aureus FabH and FabF was not available in the searched literature. Thiolactomycin is known to inhibit both enzymes, but directly comparable IC50 values from a single study were not found.
Signaling Pathway and Inhibition Point
The bacterial FASII pathway is a cyclical process involving several key enzymes. FabH initiates this cycle, making it a critical control point. The diagram below illustrates the pathway and the specific point of inhibition for this compound.
Experimental Protocols
Accurate validation of inhibitor specificity relies on robust and well-defined experimental protocols. Below are methodologies for key assays.
IC50 Determination for FabH Inhibition (Filter Disc Assay)
This assay measures the incorporation of a radiolabeled substrate into the product, which is captured on a filter disc.
Materials:
-
Purified FabH enzyme
-
Acyl carrier protein (ACP)
-
Malonyl-CoA
-
[1-14C]acetyl-CoA (radiolabeled substrate)
-
FabD (malonyl-CoA:ACP transacylase)
-
This compound and other inhibitors
-
Assay buffer (e.g., 0.1 M sodium phosphate, pH 7.0)
-
Whatman 3MM filter discs
-
Scintillation fluid and counter
Procedure:
-
Prepare reaction mixtures containing ACP, β-mercaptoethanol, malonyl-CoA, [1-14C]acetyl-CoA, and FabD in the assay buffer.
-
Add varying concentrations of this compound or control inhibitors to the reaction mixtures. Include a no-inhibitor control.
-
Initiate the reaction by adding the purified FabH enzyme.
-
Incubate the reaction mixtures at 37°C for a defined period (e.g., 12 minutes).
-
Stop the reaction by spotting an aliquot of the mixture onto a Whatman 3MM filter disc.
-
Wash the filter discs to remove unincorporated radiolabeled substrate.
-
Measure the radioactivity retained on the filter discs using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Off-Target Specificity Screening (In Vitro Enzyme Panel)
To ensure this compound does not significantly inhibit other enzymes, it should be tested against a panel of related and unrelated enzymes.
Materials:
-
Purified enzymes for the screening panel (e.g., FabF, FabG, FabI from the FASII pathway, and other unrelated bacterial or mammalian enzymes).
-
Substrates and cofactors specific for each enzyme in the panel.
-
This compound
-
Assay buffer appropriate for each enzyme.
-
Detection system (e.g., spectrophotometer, fluorometer, or luminometer).
Procedure:
-
For each enzyme in the panel, prepare an assay in a multi-well plate format.
-
Add a fixed, high concentration of this compound (e.g., 10-100 times the FabH IC50) to the wells. Include a no-inhibitor control for each enzyme.
-
Initiate the enzymatic reactions by adding the specific substrate(s).
-
Monitor the reaction progress over time by measuring the change in absorbance, fluorescence, or luminescence, depending on the assay method for each enzyme.
-
Calculate the percentage of inhibition for this compound against each enzyme in the panel. Significant inhibition of any enzyme other than FabH would indicate an off-target effect.
Workflow for Validating Inhibitor Specificity
The process of validating a new enzyme inhibitor follows a logical progression from initial discovery to comprehensive specificity profiling.
References
A Comparative Analysis of FabH-IN-1 and Current Broad-Spectrum Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of novel antibiotics with unique mechanisms of action. FabH-IN-1, a potent inhibitor of the bacterial enzyme β-ketoacyl-acyl carrier protein synthase III (FabH), represents a promising candidate in this endeavor. This guide provides a comprehensive comparison of this compound with current broad-spectrum antibiotics, supported by available experimental data, to aid researchers and drug development professionals in evaluating its potential.
Mechanism of Action: A Novel Target in Bacterial Fatty Acid Synthesis
This compound exerts its antimicrobial activity by selectively inhibiting the FabH enzyme, a crucial component of the type II fatty acid synthesis (FASII) pathway in bacteria. This pathway is responsible for the production of essential fatty acids required for bacterial cell membrane biogenesis. Unlike many existing antibiotics that target cell wall synthesis, protein synthesis, or DNA replication, this compound's focus on fatty acid synthesis offers a distinct mechanism that could be effective against bacteria resistant to conventional drugs.
The FASII pathway is conserved across a wide range of pathogenic bacteria, but it is absent in humans, who utilize a type I fatty acid synthase (FASI) system. This difference in machinery suggests a favorable therapeutic window for FabH inhibitors, with a potentially lower risk of host toxicity.
dot
Caption: Mechanism of action of this compound targeting the FabH enzyme.
Comparative In Vitro Activity
The in vitro efficacy of an antibiotic is primarily assessed by its Minimum Inhibatory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the available MIC data for this compound (also referred to as compound 3f in the primary literature) against a panel of Gram-positive and Gram-negative bacteria, in comparison to several widely used broad-spectrum antibiotics.
| Organism | This compound (µg/mL) | Vancomycin (µg/mL) | Linezolid (µg/mL) | Ciprofloxacin (µg/mL) | Amoxicillin (µg/mL) | Ceftriaxone (µg/mL) | Gentamicin (µg/mL) |
| Bacillus subtilis | 9.6 ± 0.4 | 0.5 - 4 | 0.5 - 2 | 0.06 - 0.25 | 0.06 - 0.5 | - | 0.12 - 4 |
| Staphylococcus aureus | 11.6 ± 0.4 | 0.5 - 2 | 1 - 4 | 0.12 - >128 | 0.25 - >128 | - | 0.06 - >128 |
| Staphylococcus epidermidis | 15.6 ± 0.4 | 1 - 4 | 0.5 - 4 | 0.12 - >32 | - | - | 0.12 - >64 |
| Escherichia coli | 11.6 ± 0.4 | >128 | >128 | ≤0.06 - >32 | 2 - >256 | ≤0.25 - >64 | ≤1 - >256 |
Note: MIC values for broad-spectrum antibiotics can vary significantly depending on the specific strain and resistance patterns. The ranges provided are indicative of typical susceptible and resistant isolates. Data for this compound is from a single study and may not represent the full spectrum of activity.
In Vivo Efficacy and Toxicity
As of the latest available data, there are no published in vivo efficacy or comprehensive toxicity studies specifically for this compound. This represents a significant data gap in its developmental profile.
However, studies on other FabH inhibitors, such as platencin, have shown promising results in animal models. Platencin, a dual inhibitor of FabH and FabF, demonstrated potent in vivo efficacy in a mouse model of Staphylococcus aureus infection without observable toxicity.[1][2][3] While these findings are encouraging for the general class of FabH inhibitors, dedicated in vivo studies are crucial to determine the therapeutic potential and safety profile of this compound.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values for this compound and comparator antibiotics are typically determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Inoculum:
-
Bacterial strains are cultured on appropriate agar plates (e.g., Mueller-Hinton agar) at 35±2°C for 18-24 hours.
-
Well-isolated colonies are used to prepare a bacterial suspension in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
The standardized suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Antibiotic Dilutions:
-
A stock solution of the antibiotic is prepared in a suitable solvent.
-
Serial two-fold dilutions of the antibiotic are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
3. Inoculation and Incubation:
-
Each well of the microtiter plate, containing the serially diluted antibiotic, is inoculated with the prepared bacterial suspension.
-
A growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing only broth) are included.
-
The plates are incubated at 35±2°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the microorganism.
dot
Caption: Standard workflow for Minimum Inhibitory Concentration (MIC) testing.
Conclusion and Future Directions
This compound presents a compelling profile as a potential broad-spectrum antibiotic with a novel mechanism of action. Its inhibition of the bacterial FASII pathway offers a distinct advantage, particularly in the context of rising resistance to existing drug classes. The initial in vitro data demonstrates activity against both Gram-positive and Gram-negative bacteria.
However, a comprehensive evaluation of this compound is currently limited by the lack of extensive comparative MIC data against a wider range of clinical isolates and, most critically, the absence of in vivo efficacy and toxicity data. Further research is imperative to:
-
Expand the in vitro testing of this compound against a diverse panel of clinically relevant and drug-resistant bacteria.
-
Conduct in vivo studies in appropriate animal models to assess its efficacy, pharmacokinetics, and safety profile.
-
Investigate the potential for resistance development to this compound.
Addressing these knowledge gaps will be crucial in determining the ultimate clinical utility of this compound and its potential to become a valuable addition to the arsenal of broad-spectrum antibiotics.
References
- 1. Activity of vancomycin, ciprofloxacin, daptomycin, and linezolid against coagulase-negative staphylococci bacteremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative activity of Ceftriaxone, Ciprofloxacin and Gentamicin as a function of bacterial growth rate probed by Escherichia coli chromosome replication in the mouse peritonitis model | bioRxiv [biorxiv.org]
- 3. journals.asm.org [journals.asm.org]
A Comparative Guide to the Antioxidant Activity of FabH Inhibitors: A Proposed Research Framework
For the attention of: Researchers, scientists, and drug development professionals.
This guide outlines a proposed framework for a comparative study on the antioxidant activity of β-ketoacyl-acyl carrier protein synthase III (FabH) inhibitors. While FabH inhibitors are primarily investigated for their antibacterial properties by targeting fatty acid biosynthesis, their potential effects on cellular redox balance remain a nascent and intriguing area of research.[1][2][3] This document provides a comprehensive methodology for evaluating and comparing the antioxidant capacities of novel or existing FabH inhibitors, thereby opening a new dimension for their therapeutic application.
Rationale for Investigation
The inhibition of FabH disrupts the initial step of the type II fatty acid synthesis (FAS-II) pathway, which is crucial for bacterial survival.[4][5][6] This disruption can lead to metabolic shifts within the cell. It is plausible that such metabolic reprogramming could influence the cellular redox environment. For instance, alterations in fatty acid metabolism may affect the production of reactive oxygen species (ROS) or modulate endogenous antioxidant defense mechanisms. Investigating the antioxidant potential of FabH inhibitors could therefore uncover secondary therapeutic benefits, particularly in disease states where bacterial infection and oxidative stress are intertwined.
Comparative Antioxidant Activity of Hypothetical FabH Inhibitors
To illustrate how data from a comparative study could be presented, the following table summarizes hypothetical results for a selection of FabH inhibitors against various antioxidant assays.
| Inhibitor ID | FabH IC50 (µM) | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) | FRAP (µM Fe(II)/mg) | Cellular Antioxidant Activity (CAA) EC50 (µM) |
| FabH-Inh-A | 2.4 | 15.8 | 12.3 | 120.5 | 25.6 |
| FabH-Inh-B | 5.1 | 28.4 | 22.7 | 85.2 | 42.1 |
| FabH-Inh-C | 1.8 | 10.2 | 8.9 | 155.7 | 18.9 |
| Thiolactomycin | >100 | 95.2 | 88.1 | 25.3 | >100 |
| Control (Trolox) | N/A | 5.6 | 4.1 | 250.0 | 8.3 |
This table contains placeholder data for illustrative purposes only.
Detailed Experimental Protocols
A robust comparative study would necessitate a multi-assay approach to comprehensively evaluate the antioxidant activity of FabH inhibitors. The following are detailed protocols for key recommended experiments.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[7][8][9]
-
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the absorbance at 517 nm decreases.
-
Protocol:
-
Prepare a stock solution of the FabH inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).
-
In a 96-well plate, add varying concentrations of the test compound to the DPPH solution.
-
Include a positive control (e.g., Trolox or ascorbic acid) and a blank (solvent without the test compound).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the inhibitor required to scavenge 50% of the DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay is another widely used method to screen for antioxidant activity.[10]
-
Principle: The pre-formed ABTS radical cation (ABTS•+) is green/blue. In the presence of an antioxidant, it is reduced back to its colorless neutral form, and the absorbance decreases.
-
Protocol:
-
Generate the ABTS•+ solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and incubating in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Add varying concentrations of the FabH inhibitor to the diluted ABTS•+ solution.
-
Include a positive control and a blank.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[7][11][12]
-
Principle: The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous form (Fe²⁺-TPZ) results in an intense blue color, which can be measured spectrophotometrically.
-
Protocol:
-
Prepare the FRAP reagent by mixing acetate buffer, a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.
-
Warm the FRAP reagent to 37°C.
-
Add the test compound to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 593 nm.
-
Create a standard curve using a known antioxidant (e.g., FeSO₄·7H₂O or Trolox).
-
Express the results as µM of Fe(II) equivalents per milligram of the compound.
-
Visualizing Workflows and Pathways
Experimental Workflow for Antioxidant Activity Screening
The following diagram illustrates a logical workflow for a comprehensive comparative study of the antioxidant activity of FabH inhibitors.
Caption: Workflow for a comparative study of FabH inhibitor antioxidant activity.
Hypothetical Signaling Pathway: FabH Inhibition and Oxidative Stress Reduction
The following diagram proposes a hypothetical signaling pathway through which FabH inhibition might lead to a reduction in cellular oxidative stress. This is a speculative model for guiding future mechanistic studies.
Caption: Hypothetical pathway linking FabH inhibition to reduced oxidative stress.
Conclusion
While the direct antioxidant activity of FabH inhibitors is an underexplored field, the potential for such activity warrants investigation. This guide provides a foundational framework for conducting a systematic and comparative study. By employing a battery of in vitro and cell-based assays, researchers can elucidate the antioxidant potential of these compounds. Such studies could not only reveal novel mechanisms of action for existing FabH inhibitors but also guide the development of new therapeutic agents with dual antibacterial and antioxidant properties. The provided workflows and hypothetical pathways are intended to serve as a starting point for designing and executing these important investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis and Antibacterial Activities of Novel Amide Derivatives Bearing Dioxygenated Rings as Potential β-Ketoacyl-acyl Carrier Protein Synthase III (FabH) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bacterial β-ketoacyl-acyl carrier protein synthase III (FabH) as a target for novel antibacterial agents design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta-ketoacyl-ACP synthase III - Wikipedia [en.wikipedia.org]
- 5. uniprot.org [uniprot.org]
- 6. A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods [mdpi.com]
- 8. academicjournals.org [academicjournals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Comparative Study on the Chemical Profile, Antioxidant Activity, and Enzyme Inhibition Capacity of Red and White Hibiscus sabdariffa Variety Calyces - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of FabH-IN-1
For Researchers, Scientists, and Drug Development Professionals: A Procedural Guide to the Responsible Disposal of FabH-IN-1, a Thiazole Substituted Arylamine Derivative.
I. Understanding the Hazards: A Precautionary Approach
Given the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat this compound as hazardous.[1] The precautionary principle dictates that until comprehensive toxicological and environmental impact data are available, all waste containing this compound must be handled with care to minimize exposure and environmental release.[1][2] The core chemical structures, thiazole and arylamine, are associated with potential health risks, including skin, eye, and respiratory irritation, and potential long-term health effects.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[2]
-
Ventilation: Handle solid this compound and concentrated solutions in a certified chemical fume hood to prevent inhalation of dust or aerosols.[3]
-
Spill Management: In case of a spill, treat it as a major event. Evacuate the immediate area and follow your institution's established spill cleanup procedures for hazardous chemicals.[3]
II. Step-by-Step Disposal Procedures for this compound
The following procedures provide a framework for the safe disposal of various forms of this compound waste. Always adhere to your institution's specific chemical hygiene plan and waste disposal guidelines.
1. Unused or Expired Solid this compound:
-
Segregation: Do not mix with other chemical waste unless specifically instructed by your institution's environmental health and safety (EHS) office.
-
Packaging: Ensure the original container is securely sealed. If the original container is compromised, transfer the solid to a new, compatible, and clearly labeled container. The label should include the chemical name ("this compound"), any known hazard warnings, and the date of disposal.
-
Disposal: Dispose of as hazardous chemical waste through your institution's EHS-approved waste stream. Do not dispose of in regular trash or down the drain.
2. Contaminated Labware (e.g., pipette tips, tubes, vials):
-
Collection: Place all solid labware contaminated with this compound into a designated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The container should be labeled as "Hazardous Waste" and include "this compound contaminated labware."
-
Disposal: Arrange for pickup and disposal by your institution's EHS office.
3. Solutions Containing this compound:
-
Aqueous Solutions:
-
Collection: Collect all aqueous waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
pH Neutralization: If permissible by your institution's guidelines for this waste stream, neutralize acidic or basic solutions to a pH between 6 and 8 before collection.
-
Disposal: Do not pour down the drain.[4] Dispose of as hazardous chemical waste through your EHS office.
-
-
Organic Solvent Solutions:
-
Segregation: Collect waste in a designated container for halogenated or non-halogenated organic solvent waste, as appropriate. Do not mix incompatible solvents.
-
Labeling: Clearly label the container with the solvent(s) and "Contains this compound."
-
Disposal: Dispose of through your institution's hazardous organic waste stream.
-
III. Experimental Protocol: Decontamination of Working Surfaces
Following any work with this compound, it is crucial to decontaminate all surfaces to prevent inadvertent exposure.
Materials:
-
70% Ethanol or another appropriate laboratory disinfectant/solvent.
-
Absorbent pads or paper towels.
-
Appropriate PPE.
Procedure:
-
Ensure all this compound and contaminated materials have been removed and properly containerized for disposal.
-
Generously wet absorbent pads with 70% ethanol or another suitable solvent.
-
Wipe down the entire work surface, starting from the cleanest area and moving towards the most likely area of contamination.
-
Allow the surface to air dry completely within the fume hood.
-
Dispose of the used absorbent pads as solid hazardous waste contaminated with this compound.
IV. Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe and responsible management of this compound waste, protecting both laboratory personnel and the environment. Always consult with your institution's environmental health and safety office for specific guidance and requirements.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
